molecular formula C13H13NO4 B3291001 Z-Pra-OH CAS No. 869116-13-2

Z-Pra-OH

Número de catálogo: B3291001
Número CAS: 869116-13-2
Peso molecular: 247.25
Clave InChI: SFMVOEWWTJZRNL-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Pra-OH is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25. The purity is usually 95%.
BenchChem offers high-quality Z-Pra-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Pra-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVOEWWTJZRNL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mastering Stability and Specificity: The Mechanism of Aldehyde-Based Bioconjugation Featuring Z-Pra-OH

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: The Quest for Precision in Bioconjugation

In the landscape of modern drug development and biological research, the covalent linkage of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is a cornerstone technology.[1][2] From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to fluorescently labeled proteins that illuminate cellular pathways, the ability to create stable, well-defined bioconjugates is paramount.[3] Among the diverse chemical tools available, reactions targeting aldehyde and ketone functionalities have emerged as exceptionally versatile due to their high chemoselectivity and biocompatibility.[4][5]

This guide provides an in-depth exploration of the mechanism, application, and technical nuances of aldehyde-mediated bioconjugation. We will use N-benzyloxycarbonyl-L-prolinal (Z-Pra-OH), a proline-based peptide aldehyde, as a model reagent to dissect the core chemical principles. This document moves beyond simple protocols to explain the underlying causality of experimental choices, empowering researchers to not only apply these methods but to innovate upon them. We will delve into the formation of traditional hydrazone and oxime linkages, critically evaluate their limitations, and present advanced, stability-enhancing strategies such as the Hydrazino-Pictet-Spengler (HIPS) ligation that yield robust, irreversible conjugates suitable for the most demanding in-vivo applications.[6][7][8]

Part 1: The Core Chemistry of Aldehyde-Mediated Ligation

The utility of aldehydes in bioconjugation stems from their electrophilic nature, which allows for highly specific reactions with a select class of nucleophiles under mild, aqueous conditions.

The Aldehyde as a Bioorthogonal Handle

Aldehydes are significantly more reactive than their ketone counterparts, primarily due to reduced steric hindrance and greater polarization of the carbonyl bond.[9][10] This heightened reactivity allows aldehyde-mediated ligations to proceed efficiently at the low micromolar concentrations typical of biological systems, often without the need for catalysts.[9] The reaction is highly chemoselective, meaning the aldehyde will react preferentially with its intended nucleophilic partner, leaving other functional groups present on the biomolecule (such as amines, carboxylates, and hydroxyls) untouched.[5]

Reaction with α-Effect Nucleophiles: Hydrazone and Oxime Formation

The most common partners for aldehyde-mediated bioconjugation are α-effect amines, specifically hydrazines (R-NH-NH₂) and aminooxy (R-O-NH₂) groups. These nucleophiles exhibit anomalously high reactivity due to the presence of adjacent atoms with lone-pair electrons, which destabilizes the ground state and lowers the activation energy of the reaction.[9][10]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydrazine or aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting hemiaminal intermediate undergoes acid- or base-catalyzed dehydration to form a stable C=N double bond, yielding a hydrazone or oxime, respectively.

While effective, this ligation strategy has a critical vulnerability: the reversibility of the C=N bond. Hydrazone linkages, in particular, are susceptible to hydrolysis, especially under acidic conditions or when the conjugate is highly diluted.[6][11][12] This instability can lead to premature cleavage of the payload from its biomolecular carrier, a significant drawback for therapeutic applications. Oxime linkages are generally more stable, but their formation kinetics can be slow at neutral pH.[10]

Caption: General mechanism for hydrazone and oxime formation.

Part 2: The Hydrazino-Pictet-Spengler (HIPS) Ligation: A Paradigm of Stability

To overcome the inherent instability of hydrazone linkages, researchers have ingeniously adapted a classic organic reaction—the Pictet-Spengler reaction—for bioconjugation.[13] The resulting Hydrazino-Pictet-Spengler (HIPS) ligation transforms a reversible condensation into a stable, C–C bond-forming cyclization, yielding a conjugate with exceptional stability.[6][7][8]

Mechanism of the HIPS Ligation

The HIPS ligation is a one-pot, two-stage reaction that proceeds rapidly near neutral pH.[7] It requires an aldehyde-functionalized biomolecule and a payload equipped with a specific hydrazine derivative, typically a 2-hydrazino-indole or similar electron-rich aromatic hydrazine.

  • Reversible Hydrazone Formation: The reaction initiates with the rapid and reversible formation of a hydrazone intermediate between the aldehyde on the biomolecule and the hydrazine on the payload.

  • Irreversible Cyclization: The hydrazone intermediate then undergoes a rate-determining, intramolecular electrophilic aromatic substitution. The electron-rich indole ring attacks the electrophilic C=N bond, a process that is followed by rearomatization.

  • Stable Product Formation: This cyclization forges a new, highly stable carbon-carbon bond, creating a diazacarboline linkage that is resistant to hydrolysis even in human plasma.[7][8]

The driving force behind this reaction is the irreversible nature of the C-C bond-forming cyclization step. This "traps" the initial, reversibly formed hydrazone, pulling the equilibrium towards the final, stable product. This is a prime example of designing a self-validating system: the very mechanism that forms the conjugate ensures its permanence.

HIPS_Ligation Protein_Aldehyde Protein-CHO (Aldehyde-tagged Protein) Hydrazone Hydrazone Intermediate (Reversible) Protein_Aldehyde->Hydrazone + HIPS Reagent - H₂O HIPS_Reagent Payload-Indole-NHNH₂ (HIPS Reagent) Hydrazone->Protein_Aldehyde + H₂O Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Electrophilic Attack (Irreversible) Stable_Conjugate Stable Bioconjugate (C-C Bond Formed) Cyclized_Intermediate->Stable_Conjugate Rearomatization

Caption: Mechanism of the Hydrazino-Pictet-Spengler (HIPS) Ligation.

Part 3: Practical Implementation and Protocols

A successful bioconjugation strategy requires not only a robust ligation chemistry but also reliable methods for introducing the necessary reactive handles onto the biomolecules of interest.

Generating the Aldehyde Handle on Proteins

The aldehyde group is not a naturally occurring functionality in proteins, so it must be installed site-specifically. The choice of method depends on the desired location of the conjugate and the nature of the protein.

  • Enzymatic Conversion: The Formylglycine Generating Enzyme (FGE) recognizes a specific consensus sequence (CXPXR) and oxidizes the cysteine residue within it to a formylglycine (fGly), which contains an aldehyde side chain.[3] This method is highly specific and has been used to generate aldehyde tags at various locations in antibodies and other proteins.[3]

  • N-Terminal Oxidation: The 1,2-amino alcohol functionality present at an N-terminal serine or threonine residue can be selectively oxidized using sodium periodate (NaIO₄) to generate a glyoxyl aldehyde.[4] This reaction is rapid and efficient but is restricted to the N-terminus.

  • Unnatural Amino Acid Incorporation: Using amber stop codon suppression technology, an unnatural amino acid containing a protected aldehyde group can be incorporated at virtually any site within a protein during recombinant expression.[4][14] The aldehyde is then deprotected to allow for conjugation.

Aldehyde_Generation_Workflow cluster_methods Methods for Aldehyde Installation FGE FGE-mediated Oxidation of Cys in CXPXR motif Aldehyde_Protein Site-Specifically Aldehyde-Tagged Protein FGE->Aldehyde_Protein Periodate Periodate Oxidation of N-terminal Ser/Thr Periodate->Aldehyde_Protein UAA Unnatural Amino Acid (UAA) Incorporation UAA->Aldehyde_Protein Protein Native Protein Protein->FGE Protein->Periodate Protein->UAA Conjugation Bioconjugation Reaction (e.g., HIPS Ligation) Aldehyde_Protein->Conjugation Final_Product Functional Bioconjugate Conjugation->Final_Product

Caption: Workflow for generating and using aldehyde-tagged proteins.

Protocol: HIPS Ligation of an Aldehyde-Tagged Antibody

This protocol describes a general procedure for conjugating a payload functionalized with a hydrazino-indole moiety to an antibody containing a site-specifically installed aldehyde group (e.g., via FGE).

Materials:

  • Aldehyde-tagged antibody (Ald-Ab) in a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0).

  • HIPS-Payload reagent, dissolved in a water-miscible organic solvent like DMSO or DMF.

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Quenching Reagent: Aminooxy-functionalized molecule (e.g., methoxyamine).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography).

Procedure:

  • Preparation: Adjust the pH of the Ald-Ab solution to 5.5 by buffer exchange into the Reaction Buffer. Concentrate the Ald-Ab to a final concentration of 1-5 mg/mL.

  • Reagent Addition: Add the HIPS-Payload stock solution to the Ald-Ab solution to achieve a 5-10 molar excess of the payload. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain protein stability.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically for each specific system.

  • Monitoring (Optional): The reaction progress can be monitored by analyzing small aliquots via LC-MS to determine the drug-to-antibody ratio (DAR).

  • Quenching (Optional): To consume any unreacted aldehyde groups on the antibody, a 50-fold molar excess of a quenching reagent like methoxyamine can be added, followed by incubation for 1 hour.

  • Purification: Remove the excess, unreacted HIPS-Payload and quenching reagent from the final antibody-drug conjugate (ADC) using a suitable chromatography method, such as SEC.

  • Characterization: Analyze the purified ADC to determine the final DAR, aggregation levels (by SEC), and confirm conjugate identity (by MS).

Quantitative Data Comparison

The choice of ligation chemistry has a profound impact on reaction efficiency and conjugate stability. The HIPS ligation offers a superior combination of rapid kinetics at physiological pH and exceptional product stability.

Ligation ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)pH OptimumConjugate StabilityKey FeatureReference
Hydrazone Ligation 10¹ - 10³ (with aniline catalysis)5.0 - 6.0Susceptible to hydrolysisRapid formation[9][10]
Oxime Ligation 10⁻¹ - 10¹4.5 - 5.5More stable than hydrazonesIncreased stability[10][15]
HIPS Ligation ~10²6.0 - 7.0Highly stable (>5 days in plasma)Irreversible C-C bond formation[7][8]

Part 4: The Role of the Z-Proline Scaffold in Z-Pra-OH

While the aldehyde is the reactive center of Z-Pra-OH, the N-benzyloxycarbonyl (Z) and proline components confer specific properties that are important to consider.

  • The Z (Benzyloxycarbonyl) Group: The "Z" or "Cbz" group is a classic amine protecting group in peptide chemistry.[16] It is stable to a wide range of conditions but can be removed cleanly by catalytic hydrogenolysis.[17] In the context of a final bioconjugate, its presence adds significant hydrophobicity to the linker, which may influence the solubility and pharmacokinetic properties of the conjugate.

  • The Proline Moiety: Proline's unique, rigid pyrrolidine ring structure restricts the conformational freedom of the molecule.[18] When incorporated into a linker, this can provide a degree of structural pre-organization, potentially influencing how the payload is presented from the biomolecule. It is also a key recognition element for certain proteases, and peptide prolinals are well-established as potent protease inhibitors, where the aldehyde forms a reversible covalent bond with an active site serine or cysteine.[19] While this is distinct from forming a stable bioconjugate, it highlights the biochemical relevance of the prolinal structure.

Conclusion and Future Outlook

Aldehyde-mediated bioconjugation, particularly through advanced methods like the Hydrazino-Pictet-Spengler ligation, represents a powerful and reliable strategy for constructing highly stable biomolecular constructs. The ability to form irreversible C-C bonds under mild, biocompatible conditions addresses the critical stability challenges that have limited earlier carbonyl-based chemistries. Reagents like Z-Pra-OH serve as valuable chemical probes and building blocks that embody these principles. As the demand for more sophisticated biotherapeutics, diagnostics, and research tools continues to grow, the precision, stability, and versatility of aldehyde-based ligations will ensure their central role in the future of bioconjugation science.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Guo, J., & Wang, P. G. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6757–6761. [Link]

  • ResearchGate. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. [Link]

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(12), 4526-4531. [Link]

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Pictet-Spengler ligation for protein chemical modification. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-proline in Advancing Amino Acid Chemistry and Pharmaceutical Intermediates. [Link]

  • Carrico, I. S. (2012). O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjugation. University of Cambridge. [Link]

  • Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. PubMed. [Link]

  • ResearchGate. (n.d.). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Krause, J. A., & Eggleston, D. S. (1991). Proline conformations in linear peptides. Structure determination of the methyl ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe). Acta Crystallographica Section C, 47(7), 1508-1512. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-Benzyloxycarbonyl-L-proline. [Link]

  • van den Berg, J. H., et al. (2023). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. JACS Au, 3(11), 2914-2926. [Link]

  • Popp, B. V., & Francis, M. B. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(28), 6643-6652. [Link]

  • CellMosaic. (n.d.). Bioconjugation General Questions. [Link]

  • van den Berg, J. H., et al. (2023). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. PMC. [Link]

  • Vector Laboratories. (2022). Webinar: An Introduction to Bioconjugation. YouTube. [Link]

  • BioLynx. (2021). Webinar: An Introduction to Bioconjugation. YouTube. [Link]

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of N-Cbz-L-propargylglycine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the key physical and chemical characteristics of N-Cbz-L-propargylglycine, a crucial building block in contemporary drug discovery and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven insights to facilitate its effective application. We will delve into the causality behind its properties and provide robust protocols for its handling and characterization.

Core Molecular Attributes of N-Cbz-L-propargylglycine

N-Cbz-L-propargylglycine, also known as (S)-2-((((benzyloxy)carbonyl)amino)pent-4-ynoic acid, is a non-proteinogenic amino acid derivative. The presence of the terminal alkyne functionality makes it a valuable tool for "click chemistry" and bioconjugation, while the Carbobenzoxy (Cbz) protecting group enhances its utility in solution-phase peptide synthesis.[1]

The Cbz group, being relatively nonpolar, significantly influences the molecule's physical properties, often increasing its crystallinity and solubility in organic solvents compared to the unprotected amino acid.[2][3]

Table 1: Physical and Chemical Properties of N-Cbz-L-propargylglycine and Related Compounds

PropertyN-Cbz-L-propargylglycineN-Boc-L-propargylglycineL-Propargylglycine
CAS Number 63039-48-563039-48-523235-01-0
Molecular Formula C13H13NO4C10H15NO4C5H7NO2
Molecular Weight 247.25 g/mol 213.23 g/mol 113.11 g/mol [4]
Appearance White to off-white powder/crystalsWhite to orange to green powder to crystalWhite to pale yellow powder[4]
Melting Point Not consistently reported88.0 to 92.0 °C235-239°C[4]
Storage Temperature 2-8°C, Keep in dark place, sealed in dryFrozen (-20°C)2-8°C, Inert atmosphere[4]

Solubility Profile: A Predictive and Comparative Analysis

Precise quantitative solubility data for N-Cbz-L-propargylglycine across a wide range of solvents is not extensively documented in publicly available literature. However, by understanding the contributing molecular features and examining related compounds, we can establish a reliable predictive framework.

The solubility of N-Cbz-protected amino acids is primarily dictated by the interplay between the polar amino acid backbone, the nonpolar Cbz group, and the specific side chain. The propargyl group in N-Cbz-L-propargylglycine is relatively small and contains a terminal alkyne, which can participate in hydrogen bonding to a limited extent. The dominant factor for solubility in organic solvents is the large, nonpolar Cbz group.

Generally, N-Cbz-L-propargylglycine is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in chlorinated solvents like dichloromethane (DCM) and alcohols such as methanol and ethanol. Its solubility in nonpolar solvents like hexanes is expected to be low.

Table 2: Qualitative and Comparative Solubility of N-Cbz-L-propargylglycine and Related Compounds

CompoundSolventSolubilityTemperature (°C)Rationale/Notes
N-Cbz-L-propargylglycine (Predicted) Dimethylformamide (DMF)SolubleRoom TemperaturePolar aprotic solvent, commonly used for peptide synthesis.
N-Cbz-L-propargylglycine (Predicted) Dimethyl Sulfoxide (DMSO)SolubleRoom TemperatureHigh polarity aprotic solvent, effective for many organic compounds.
N-Cbz-L-propargylglycine (Predicted) Dichloromethane (DCM)SolubleRoom TemperatureCommonly used in organic synthesis, should dissolve the Cbz-protected amino acid.
N-Cbz-L-propargylglycine (Predicted) Methanol / EthanolSolubleRoom TemperatureThe Cbz group enhances solubility in alcohols compared to the unprotected form.
DL-Propargyl Glycine (hydrochloride) Ethanol, DMSO, Dimethylformamide~20 mg/mL[5]Not SpecifiedProvides a baseline for the solubility of the parent amino acid structure in these solvents.
DL-Propargyl Glycine (hydrochloride) PBS (pH 7.2)~10 mg/mL[5]Not SpecifiedIndicates some water solubility for the unprotected form.
N-Cbz-L-Cysteine Dimethyl Sulfoxide (DMSO)Typically soluble (e.g., 10 mM)[6]Not SpecifiedA structurally related N-Cbz protected amino acid, suggesting good solubility.
N-Cbz-S-benzyl-L-cysteine EthanolSoluble[6]Not SpecifiedAnother Cbz-protected amino acid derivative showing solubility in ethanol.

Experimental Protocol for Determining Solubility

To obtain precise, application-specific solubility data, a systematic experimental approach is essential. The following protocol outlines a robust gravimetric method for determining the saturation solubility of N-Cbz-L-propargylglycine in a chosen solvent. This self-validating system ensures accuracy and reproducibility.

Objective

To quantitatively determine the saturation solubility of N-Cbz-L-propargylglycine in a specific organic solvent at a controlled temperature (e.g., 25°C).

Materials
  • N-Cbz-L-propargylglycine (crystalline solid)

  • High-purity organic solvent (e.g., DMF, DMSO, DCM, Methanol, Ethanol, Ethyl Acetate)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled orbital shaker or magnetic stirrer with hotplate

  • Vials with PTFE-lined screw caps

  • Syringes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation vials

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of N-Cbz-L-propargylglycine to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Equilibrate for 24-48 hours with continuous agitation to ensure the solution reaches saturation. The extended equilibration time is a critical self-validating step to ensure thermodynamic equilibrium is achieved.

  • Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2 mL to saturate the filter membrane. Dispense a precise volume of the filtered saturated solution (e.g., 0.5 mL) into a pre-weighed evaporation vial.

  • Solvent Evaporation: Place the evaporation vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, use a desiccator under high vacuum.

  • Gravimetric Analysis: Accurately weigh the evaporation vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Final Weight of Vial - Initial Weight of Vial) / Volume of Filtered Solution

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation prep1 Add excess N-Cbz-L-propargylglycine to a known volume of solvent equil1 Seal vial and place in temperature-controlled shaker prep1->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm filter into a pre-weighed vial sample2->sample3 analysis1 Evaporate solvent to dryness under vacuum sample3->analysis1 analysis2 Weigh the dried solute analysis1->analysis2 analysis3 Calculate solubility (mg/mL) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of N-Cbz-L-propargylglycine.

Conclusion

While specific quantitative solubility data for N-Cbz-L-propargylglycine remains to be extensively published, a strong predictive understanding can be derived from its molecular structure and comparison with related compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in their systems of interest, thereby facilitating the optimization of reaction conditions and formulation development. The unique combination of a Cbz protecting group and a terminal alkyne side chain positions N-Cbz-L-propargylglycine as a versatile and valuable reagent in the advancement of peptide chemistry and drug discovery.

References

  • Centurion University. (n.d.). Experiment-4: Qualitative determination of Amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargylglycine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propargylglycine. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

  • Klähn, M., & Paricaud, P. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(29), 19455–19466.
  • iChemical. (n.d.). N-Benzyloxycarbonyl-L-proline, CAS No. 1148-11-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Propargylglycine. PubChem Compound Database. Retrieved from [Link]

Sources

Stability of Z-Pra-OH under physiological pH conditions

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability of Z-Pra-OH under Physiological pH Conditions

Introduction

Z-Pra-OH, or N-benzyloxycarbonyl-prolinol, is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and drug development. Its structure incorporates a prolinol backbone, which is of significant interest for its conformational rigidity and presence in numerous biologically active molecules, and a benzyloxycarbonyl (Z or Cbz) protecting group. The Z-group is a classic and widely used urethane-type protecting group for amines, prized for its stability under various conditions.[1][2] Understanding the stability of the entire Z-Pra-OH molecule, and specifically the carbamate linkage, under physiological pH conditions (typically around 7.4) is paramount for its application in biological contexts, including cell culture experiments, in vivo studies, and the design of prodrugs.[3][4] This technical guide provides a comprehensive analysis of the factors governing the stability of Z-Pra-OH at physiological pH, a theoretical framework for its potential degradation, and a detailed, field-proven experimental protocol for its empirical stability assessment.

Section 1: Chemical Properties of Z-Pra-OH

The stability of Z-Pra-OH is intrinsically linked to its chemical structure. The molecule consists of a prolinol moiety where the secondary amine of the pyrrolidine ring is protected by a benzyloxycarbonyl group. This forms a carbamate functional group, which is the key feature to consider when evaluating the molecule's stability.

The carbamate linkage in Z-Pra-OH possesses a degree of resonance stabilization due to the delocalization of the nitrogen lone pair electrons into the carbonyl group.[5] This resonance contributes to the overall robustness of the carbamate bond. However, the stability of carbamates is highly dependent on their substitution pattern and the surrounding chemical environment.[5][6] Z-Pra-OH is a monosubstituted carbamate, a class of compounds that can exhibit instability at physiological pH.[7][8]

Caption: Chemical structure and key properties of Z-Pra-OH.

Section 2: Theoretical Framework for Carbamate Stability at Physiological pH

The degradation of carbamates can proceed through several mechanisms, primarily acid- or base-catalyzed hydrolysis. At physiological pH (around 7.4), the relevant mechanism to consider for Z-Pra-OH is base-catalyzed hydrolysis. Although the concentration of hydroxide ions is low, it can be sufficient to initiate the degradation of susceptible carbamates over time.

The proposed mechanism for the hydrolysis of Z-Pra-OH at physiological pH involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate linkage. This forms a tetrahedral intermediate, which can then collapse to yield prolinol, carbon dioxide, and a benzyl alcohol anion. The stability of the Z-group is generally high, and its removal typically requires specific and non-physiological conditions like catalytic hydrogenation or strong acids.[1][2] However, some monosubstituted carbamates have been shown to have half-lives in the range of minutes to hours at pH 7.4.[7][8] Therefore, while the Z-group is considered a stable protecting group in synthetic chemistry, its long-term stability in a physiological buffer cannot be assumed without empirical evidence.

Hydrolysis_Mechanism Z_Pra_OH Z-Pra-OH C=O Intermediate Tetrahedral Intermediate C-O⁻ C-OH Z_Pra_OH->Intermediate Nucleophilic Attack OH_minus {OH⁻} OH_minus->Z_Pra_OH:c Products Prolinol + CO₂ + Benzyl Alcohol Intermediate->Products Collapse

Caption: Proposed hydrolysis mechanism of Z-Pra-OH at physiological pH.

Section 3: Experimental Protocol for Determining the Stability of Z-Pra-OH

To empirically determine the stability of Z-Pra-OH under physiological conditions, a well-controlled, time-course stability study is essential. The following protocol provides a robust framework for such an investigation.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
Z-Pra-OH≥98% puritySigma-Aldrich
Phosphate-Buffered Saline (PBS) tabletspH 7.4Thermo Fisher
Acetonitrile (ACN)HPLC gradeFisher Scientific
WaterHPLC gradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC gradeSigma-Aldrich
HPLC Vials2 mL, with septaAgilent
C18 Reverse-Phase HPLC Columne.g., 4.6 x 150 mm, 5 µmWaters
Preparation of Physiological Buffer
  • Prepare a 1X PBS solution by dissolving the required number of tablets in HPLC-grade water to achieve a final pH of 7.4.

  • Filter the buffer solution through a 0.22 µm filter to remove any particulate matter.

Experimental Setup
  • Prepare a stock solution of Z-Pra-OH in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute it with the pH 7.4 PBS buffer to a final concentration of 1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Dispense aliquots of the Z-Pra-OH solution into several HPLC vials.

  • Incubate the vials in a temperature-controlled environment at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from the incubator.

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile. This will precipitate salts and stabilize the sample.

  • Centrifuge the quenched sample to remove any precipitate and transfer the supernatant to a new HPLC vial for analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Z-Pra-OH Stock Dilute Dilute in pH 7.4 Buffer Prep_Stock->Dilute Aliquot Aliquot into Vials Dilute->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with ACN Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze Data Calculate Half-life Analyze->Data

Caption: Workflow for the Z-Pra-OH stability study.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the degradation of Z-Pra-OH.

HPLC ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm (for the benzene ring in the Z-group)
Injection Volume10 µL
Data Analysis
  • Generate a standard curve by injecting known concentrations of Z-Pra-OH to correlate peak area with concentration.

  • For each time point, determine the concentration of the remaining Z-Pra-OH using the standard curve.

  • Plot the natural logarithm of the Z-Pra-OH concentration versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • Calculate the half-life (t₁/₂) of Z-Pra-OH using the following equation: t₁/₂ = 0.693 / k.

Section 4: Interpretation of Results and Field-Proven Insights

Based on the literature for monosubstituted carbamates, it is plausible that Z-Pra-OH will exhibit some degree of degradation over a 72-hour period at physiological pH and temperature.[7][8] The rate of degradation will provide crucial information for its use in biological applications.

  • Short Half-Life (minutes to a few hours): If Z-Pra-OH degrades rapidly, it may not be suitable as a stable protecting group for long-term cell culture experiments. However, this property could be exploited in prodrug design, where controlled release of prolinol is desired.[8]

  • Moderate to Long Half-Life (many hours to days): A longer half-life would indicate that Z-Pra-OH is sufficiently stable for most standard in vitro and in vivo applications where the compound is administered and its effects are measured over a period of hours to a few days.

It is also important to consider that in a true biological system, enzymatic cleavage by esterases or other hydrolases could potentially accelerate the degradation of Z-Pra-OH compared to a simple buffer solution.[7] Therefore, stability studies in the presence of plasma or cell lysates may be warranted for specific applications.

Section 5: Conclusion

The stability of Z-Pra-OH under physiological pH conditions is a critical parameter that dictates its suitability for various applications in drug development and biological research. While the benzyloxycarbonyl protecting group is generally considered robust, its presence in a monosubstituted carbamate structure warrants careful evaluation at near-neutral pH. The theoretical framework suggests a potential for slow, base-catalyzed hydrolysis. The provided experimental protocol offers a comprehensive and self-validating system for empirically determining the degradation kinetics of Z-Pra-OH. The results of such a study will empower researchers to make informed decisions about the use of this important chiral building block in their specific experimental contexts.

References

  • Christensen, S. B., et al. (1992). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 35(19), 3512-3519. Retrieved from [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-6. Retrieved from [Link]

  • Gautier, A., et al. (2009). Key parameters for carbamate stability in dilute aqueous–organic solution. Tetrahedron, 65(41), 8479-8486. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101. Retrieved from [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. Retrieved from [Link]

  • Ferreira, I., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(14), 3233. Retrieved from [Link]

Sources

Applications of Z-Pra-OH unnatural amino acids in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of (Z)-Propargylglycine ((Z)-Pra-OH) in Drug Discovery

Abstract

The therapeutic application of peptides is often limited by poor metabolic stability, low bioavailability, and conformational flexibility. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1][2] This technical guide provides an in-depth exploration of (Z)-propargylglycine ((Z)-Pra-OH), a non-proteinogenic building block, and its transformative applications in modern drug discovery. We will dissect the unique chemical features of (Z)-Pra-OH, focusing on its dual-functionality: the propargyl side chain as a handle for bioorthogonal chemistry and its role as a conformational constraint. This guide will provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for leveraging (Z)-Pra-OH to engineer next-generation peptide and peptidomimetic therapeutics with enhanced pharmacological profiles.

Introduction: Overcoming the Peptide Paradox with Unnatural Amino Acids

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets.[3] This inherent specificity often translates to a favorable safety profile with fewer off-target effects compared to traditional small molecule drugs.[4] However, the progression of native peptides from discovery to clinical application is frequently thwarted by their intrinsic liabilities, including susceptibility to proteolytic degradation and poor membrane permeability.[1][4]

The field of medicinal chemistry has addressed these challenges by introducing chemical modifications to the peptide backbone and side chains.[5] The incorporation of unnatural amino acids (UAAs) is a cornerstone of this effort, offering a versatile toolkit to enhance drug-like properties.[6] UAAs can introduce novel functionalities, enforce specific secondary structures, and improve metabolic stability, thereby transforming a promising peptide lead into a viable drug candidate.[5][6]

Among the diverse array of available UAAs, (Z)-propargylglycine ((Z)-Pra-OH) stands out for its unique utility. Propargylglycine is an amino acid bearing a terminal alkyne on its side chain.[7] The "Z" prefix denotes the N-terminal protecting group, benzyloxycarbonyl (Cbz), a well-established protecting group in peptide synthesis.[8] This guide will illuminate the strategic applications of this versatile building block in the design and synthesis of advanced therapeutics.

The Chemical Biology of (Z)-Pra-OH: A Dual-Action Moiety

The power of (Z)-Pra-OH in drug discovery stems from two key features of its structure: the N-terminal Z-protecting group and the propargyl side chain.

  • The Benzyloxycarbonyl (Z) Protecting Group: The Z-group is a classic urethane-type protecting group for amines.[8] In the context of Solid-Phase Peptide Synthesis (SPPS), particularly when using the common Fmoc/tBu strategy, the Z-group offers orthogonal protection. It is stable to the basic conditions (piperidine) used for Fmoc removal and can be removed under specific conditions like catalytic hydrogenolysis, allowing for selective deprotection and modification.[9]

  • The Propargyl Side Chain: The terminal alkyne of the propargylglycine side chain is the key to its broad applicability.[7] This functional group is relatively inert in biological systems but can undergo highly specific and efficient bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This allows for the precise, site-specific conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug-delivery vehicles.

Physicochemical Properties
Property(Z)-Pra-OHRepresentative Natural Amino Acid (Alanine)
Molecular Formula C13H13NO4C3H7NO2
Molecular Weight 247.25 g/mol 89.09 g/mol
Key Functional Group Terminal AlkyneMethyl Group
N-Terminal Protection Benzyloxycarbonyl (Z)Typically Fmoc or Boc in SPPS

Core Applications of (Z)-Pra-OH in Drug Discovery

The incorporation of (Z)-Pra-OH into a peptide sequence opens up a wide range of possibilities for enhancing its therapeutic potential.

Site-Specific Conjugation and Labeling via Click Chemistry

The most prominent application of Pra is its use as a chemical handle for bioorthogonal ligation.[7] Once incorporated into a peptide, the alkyne side chain can be selectively reacted with an azide-containing molecule through CuAAC. This has profound implications for:

  • Pharmacokinetic (PK) Modification: Attaching polyethylene glycol (PEG) chains (PEGylation) to improve solubility and prolong circulation half-life.[10]

  • Peptide-Drug Conjugates (PDCs): Linking potent cytotoxic small molecules to a targeting peptide for selective delivery to cancer cells.

  • Molecular Imaging: Conjugating imaging agents (e.g., fluorescent dyes, PET tracers) for diagnostic applications and to study drug distribution.

Caption: Bioorthogonal conjugation using Pra via CuAAC reaction.

Conformational Constraint: Stapled and Cyclic Peptides

Many bioactive peptides adopt an α-helical conformation upon binding to their target.[11] In solution, however, they are often unstructured, which leads to reduced binding affinity and increased susceptibility to proteolysis.[11][12] The alkyne side chains of two Pra residues (or a Pra and another alkyne- or azide-containing UAA) incorporated at appropriate positions (e.g., i and i+4 or i and i+7) can be "stapled" together through an intramolecular click reaction to form a rigid macrocycle.[12]

This conformational constraint offers several advantages:

  • Pre-organization for Binding: Locks the peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity for the target.[11][13]

  • Enhanced Proteolytic Resistance: The rigid structure can prevent the peptide from adopting the extended conformation required for recognition by proteases.[11]

  • Improved Cell Penetration: In some cases, stapling can enhance the peptide's ability to cross cell membranes.[12]

G cluster_0 Linear Peptide cluster_1 Stapled Peptide A1 A1 A2 A2 A1->A2 A3 Pra(i) A2->A3 A4 A4 A3->A4 A5 A5 A4->A5 A6 A6 A5->A6 A7 Pra(i+4) A6->A7 B1 B1 B2 B2 B1->B2 B3 Pra(i) B2->B3 B4 B4 B3->B4 B7 Pra(i+4) B3->B7 Macrocycle B5 B5 B4->B5 B6 B6 B5->B6 B6->B7

Caption: Workflow for a single (Z)-Pra-OH coupling cycle in SPPS.

Protocol: On-Resin Deprotection of the Z-Group (Hydrogenolysis)

This protocol is suitable for peptides that do not contain other functional groups sensitive to hydrogenolysis (e.g., Met, Cys, Trp).

Materials:

  • Peptide-resin with N-terminal Z-Pra

  • Palladium on charcoal (Pd/C, 10%)

  • Solvent: DMF or a mixture of DMF/DCM/MeOH

  • Hydrogen (H₂) gas source

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3x) and then with the reaction solvent.

  • Hydrogenolysis Reaction: a. Suspend the peptide-resin in the chosen solvent in a suitable reaction vessel. b. Add the Pd/C catalyst (0.1-0.2 eq. by weight relative to the resin). c. Securely seal the vessel, purge the atmosphere with inert gas, and then introduce hydrogen gas (e.g., via a balloon). d. Stir the suspension vigorously for 2-24 hours at room temperature. e. Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood.

  • Post-Reaction Workup: a. Carefully vent the hydrogen atmosphere and purge with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. c. Wash the resin thoroughly with DMF and DCM. The peptide-resin now has a free N-terminal amine.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical on-resin click reaction.

Materials:

  • Peptide-resin containing a Pra residue

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent: DMF/water or tBuOH/water mixture

Procedure:

  • Resin Swelling: Swell the peptide-resin in the reaction solvent.

  • Reaction Mixture Preparation: a. In a separate vial, dissolve the azide-containing molecule (5-10 eq.), sodium ascorbate (10 eq.), and CuSO₄ (1-5 eq.) in the reaction solvent.

  • Click Reaction: a. Add the reaction mixture to the swollen resin. b. Agitate the reaction at room temperature for 12-24 hours, protected from light.

  • Washing: Drain the reaction solution and wash the resin extensively with water, DMF, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified using standard procedures (e.g., TFA cleavage cocktail followed by RP-HPLC). [14]

Conclusion and Future Outlook

(Z)-Pra-OH is more than just another unnatural amino acid; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in peptide drug development. Its utility in creating conformationally constrained peptides and facilitating site-specific conjugations provides a rational basis for designing therapeutics with improved stability, target affinity, and tailored pharmacokinetic profiles. [11][]As the demand for therapeutics capable of modulating complex targets like protein-protein interactions continues to grow, the logical and innovative application of building blocks like (Z)-Pra-OH will be paramount. [16]Future developments will likely focus on expanding the repertoire of click-compatible UAAs and streamlining the synthesis of complex, multi-functional peptide conjugates, further solidifying the role of these powerful moieties in the future of medicine.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • (2026, March 17). Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications.
  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
  • RSC Publishing. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint.
  • ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development | Request PDF.
  • (2005, February 18). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides.
  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).
  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Benchchem. (n.d.). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
  • (2025, August 6). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Google Patents. (n.d.). US11168114B2 - Process for the manufacture of degarelix and its intermediates.
  • BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications.
  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.
  • Benchchem. (n.d.). Z-D-His-OH: A Technical Guide for Peptide Research Novices.
  • LifeTein Peptide Blog. (2025, December 11). Unusual Amino Acids: Propargylglycine (Pra).
  • MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.
  • (2026, January 16). De Novo Discovery of Pseudo‐Natural Prenylated Macrocyclic Peptide Ligands.
  • (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2016, January 2). (PDF) REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL.
  • ACS Chemical Biology. (2021, November 13). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.
  • Longdom Publishing. (2021, November 23). Peptidomimetic Drug Design.
  • Enamine. (2024, December 4). Unnatural Amino Acids.
  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides.
  • (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery.
  • AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery.
  • (2022, July 11). Overcoming the Shortcomings of Peptide-Based Therapeutics.
  • UQ eSpace. (n.d.). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations.
  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides.
  • SCIRP. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides.
  • (n.d.). Trends in peptide drug discovery.
  • (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?.
  • PMC. (2021, August 16). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury.
  • Google Patents. (2010, June 10). WO2010063124A1 - Peptide therapeutic conjugates and uses thereof.
  • ACS Publications. (2021, November 23). The Current State of Peptide Drug Discovery: Back to the Future? | Journal of Medicinal Chemistry.
  • (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • EMA. (2025, October 27). Low-Carbon Alternatives - Singapore.
  • (2023, October 10). Benchmark becomes world's only PRA for lithium and EV battery materials to set Type 2 IOSCO standards across the board.
  • Singapore EDB. (2024, July 22). New S$90 million programme to fund more research into hydrogen use, sustainable chemicals.
  • (2020, March 30). Companies Collaborate to Explore Hydrogen as a Low-Carbon Alternative for Singapore.
  • NUS Enterprise. (n.d.). Industry Partnerships - Singapore.

Sources

Methodological & Application

Application Note: Incorporation of Z-Pra-OH in Solid-Phase Peptide Synthesis (SPPS) for CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-Pra-OH ( N

α -benzyloxycarbonyl-L-propargylglycine) is a highly specialized, unnatural amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). It is strategically deployed to introduce a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while simultaneously capping the N-terminus with a lipophilic, exopeptidase-resistant carboxybenzyl (Z or Cbz) group.

This application note provides a comprehensive, self-validating framework for researchers and drug development professionals. It details the mechanistic rationale, orthogonal protection logic, and field-proven protocols required to successfully incorporate Z-Pra-OH into synthetic peptide workflows.

Mechanistic Rationale & Orthogonal Protection Logic

The Causality of Choosing Z-Pra-OH over Fmoc-Pra-OH

In standard Fmoc-SPPS, utilizing Fmoc-Pra-OH as the final N-terminal residue necessitates a subsequent piperidine deprotection step. This leaves a free primary amine at the N-terminus, which is highly susceptible to exopeptidase degradation in biological assays and can participate in unwanted side reactions.

By coupling Z-Pra-OH as the final building block, the peptide is permanently capped with a Cbz group[1]. The Cbz group is completely orthogonal to Fmoc chemistry and exhibits extreme stability to the standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin[2]. This eliminates the need for post-cleavage N-terminal modification, yielding a chemically stable, alkyne-functionalized precursor directly upon cleavage[3]. Furthermore, the Cbz group enhances the overall lipophilicity of the peptide, which can be leveraged to improve cell permeability in therapeutic applications.

Orthogonal Stability System

The success of this synthetic strategy relies on a strict orthogonal protection scheme:

  • Transient α -amine protection: Fmoc groups are base-labile (cleaved by 20% piperidine).

  • Side-chain protection & Resin Linker: Groups like t Bu, Boc, and Trt, along with Wang/Rink Amide linkers, are acid-labile (cleaved by 95% TFA)[3].

  • N-Terminal Cap (Z Group): The Cbz group requires strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis (H 2​ /Pd-C) for removal[1]. Therefore, it remains completely intact during standard TFA cleavage[2].

  • Click Handle (Alkyne): The propargyl group is inert to both piperidine and TFA, reacting exclusively in the presence of azides and a Cu(I) catalyst.

Logic ZGroup Z (Cbz) Group (N-Terminal Cap) TFA 95% TFA (Cleavage) ZGroup->TFA Exposed to Alkyne Propargyl Group (Alkyne Handle) Cu Cu(I) Catalyst + Azide Alkyne->Cu Reacts via CuAAC Stable Stable / Retained TFA->Stable Result Triazole 1,2,3-Triazole Conjugate Cu->Triazole Forms

Fig 1. Chemical orthogonality and reactivity logic of the Z-Pra-OH moiety.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative parameters for coupling and cleavage are summarized below.

Table 1: Protecting Group Orthogonality in Z-Pra-OH SPPS

Protecting GroupFunction20% Piperidine (Base)95% TFA (Acid)Cu(I) / Ascorbate
Fmoc α -amine protectionCleaved StableStable
t Bu / Boc / Trt Side-chain protectionStableCleaved Stable
Z (Cbz) N-terminal capStableStable Stable
Propargyl Click chemistry handleStableStable Reacts (CuAAC)

Table 2: Optimized Coupling Parameters for Z-Pra-OH

ReagentRoleEquivalentsConcentration
Resin-bound Peptide Substrate1.0 eqN/A
Z-Pra-OH Building Block3.0 - 4.0 eq0.2 M in DMF
DIC Activator3.0 - 4.0 eq0.2 M in DMF
OxymaPure Suppresses epimerization3.0 - 4.0 eq0.2 M in DMF

Note: DIC/OxymaPure is preferred over HATU/DIPEA for unnatural amino acids to minimize the risk of guanidinium-based capping of the N-terminus and to strictly prevent epimerization.

Validated Experimental Protocols

The following protocols constitute a self-validating system. Quality control (QC) checkpoints are embedded to verify the success of each phase before proceeding.

Protocol 1: On-Resin Coupling of Z-Pra-OH

Objective: Covalently attach Z-Pra-OH to the deprotected N-terminus of the resin-bound peptide.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Activation: In a clean vial, dissolve 4.0 eq of Z-Pra-OH and 4.0 eq of OxymaPure in peptide-synthesis grade DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes at room temperature to pre-activate the amino acid.

  • Coupling: Add the activated Z-Pra-OH solution to the resin. Agitate gently at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (4 × 1 min) followed by Dichloromethane (DCM) (4 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Causality: A colorless/yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol 2: Global Cleavage and Deprotection

Objective: Release the Z-capped, alkyne-bearing peptide from the solid support while removing side-chain protecting groups.

  • Resin Drying: Ensure the resin is thoroughly washed with DCM and dried under vacuum for 30 minutes.

  • Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H 2​ O.

    • Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups, generating highly reactive carbocations. TIS acts as a bulky hydride donor to quench these carbocations, preventing the irreversible alkylation of electron-rich residues (e.g., Trp, Tyr). Water quenches t -butyl cations to form harmless t -butanol. The Z group remains unaffected[2].

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 to 2.5 hours.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether. The Z-peptide-alkyne will immediately precipitate.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh ice-cold ether, and dry the pellet under a gentle stream of nitrogen.

  • Self-Validation (LC-MS): Analyze the crude peptide via LC-MS to confirm the target mass (including the Z group and alkyne) and assess purity.

Workflow Step1 1. Fmoc-SPPS Elongation (Resin-bound Peptide) Step2 2. Final Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Couple Z-Pra-OH (DIC / OxymaPure) Step2->Step3 Step4 4. Global Cleavage (95% TFA Cocktail) Step3->Step4 Step5 5. Purified Z-Peptide-Alkyne (Ready for Click) Step4->Step5

Fig 2. Step-by-step SPPS workflow for incorporating Z-Pra-OH.

Protocol 3: Downstream CuAAC "Click" Conjugation

Objective: Conjugate the purified Z-peptide-alkyne to an azide-functionalized payload (e.g., fluorophore, PEG).

  • Solubilization: Dissolve the Z-peptide-alkyne (1.0 eq) and the Azide-payload (1.2 eq) in a degassed mixture of t BuOH/H 2​ O (1:1, v/v) or DMSO/H 2​ O depending on peptide solubility.

  • Catalyst Preparation: Prepare a pre-mixed solution of CuSO 4​ (0.1 eq) and THPTA ligand (0.5 eq) in water. Add this to the peptide mixture.

  • Reduction: Add Sodium Ascorbate (0.5 eq, freshly prepared in water) to the reaction vessel.

    • Causality: Sodium ascorbate reduces the inactive Cu(II) species to the catalytically active Cu(I) species in situ. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents peptide degradation by reactive oxygen species.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (Reaction Tracking): Monitor the reaction via HPLC or LC-MS. The successful formation of the 1,2,3-triazole linkage is confirmed by the disappearance of the starting peptide mass and the appearance of the combined mass (Peptide + Azide).

Sources

Application Note: Synthesis and Fluorescent Labeling of Peptides Using Z-Pra-OH via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of bioorthogonal handles into synthetic peptides has revolutionized molecular imaging, target tracking, and therapeutic development. Among these handles, the terminal alkyne provided by propargylglycine (Pra) is a cornerstone for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry"[1]. While Fmoc-Pra-OH is frequently used for internal sequence incorporation, the use of Z-Pra-OH ( -benzyloxycarbonyl-L-propargylglycine) offers a strategic advantage for N-terminal modifications.

Causality in Reagent Selection
  • Dual-Purpose Capping : The Z (Cbz) protecting group is highly stable to the standard trifluoroacetic acid (TFA) concentrations used during resin cleavage in Fmoc-Solid Phase Peptide Synthesis (SPPS). By coupling Z-Pra-OH at the N-terminus, the peptide is simultaneously capped—enhancing metabolic stability against aminopeptidases and increasing overall hydrophobicity—and equipped with a terminal alkyne for downstream conjugation.

  • Catalyst System Design : The CuAAC reaction requires Cu(I). Rather than using unstable Cu(I) salts, Cu(II) sulfate is reduced in situ by sodium ascorbate. To prevent the disproportionation of Cu(I) and protect it from oxidation by dissolved oxygen, Tris(benzyltriazolylmethyl)amine (TBTA) is employed as a stabilizing ligand[2]. This ensures a robust, self-validating catalytic cycle that drives the cycloaddition to completion.

Experimental Workflows & Visualizations

Workflow SPPS 1. Fmoc-SPPS (Core Peptide) Cap 2. N-Terminal Capping (Z-Pra-OH Coupling) SPPS->Cap Cleave 3. TFA Cleavage (Z-Group Retained) Cap->Cleave Click 4. CuAAC Reaction (Fluorophore-Azide) Cleave->Click Purify 5. RP-HPLC Purification Click->Purify

Figure 1: Workflow for the synthesis and fluorescent labeling of Z-Pra-OH capped peptides.

CuAAC_Reaction Alkyne Z-Pra-Peptide (Terminal Alkyne) Catalyst Catalyst System CuSO4 / NaAsc / TBTA Alkyne->Catalyst Azide Fluorophore-Azide (e.g., Cy5-N3) Azide->Catalyst Product Fluorescent Peptide (1,4-disubstituted Triazole) Catalyst->Product Room Temp, H2O/DMSO

Figure 2: CuAAC click chemistry components for fluorescent peptide conjugation.

Quantitative Data Summary

ParameterSolid-Phase Z-Pra-OH CouplingTFA Cleavage & DeprotectionCuAAC Fluorescent Labeling
Scale / Equivalents Peptide (1 eq) : Z-Pra-OH (3 eq)5 mL cocktail / 0.1 mmol resinPeptide (1 eq) : Azide (1.2 eq)
Key Reagents DIC (3 eq), Oxyma (3 eq)TFA / TIS / H 2​ O (95:2.5:2.5)CuSO 4​ (0.5 eq), NaAsc (2.5 eq), TBTA (0.5 eq)
Solvent System DMFNeat (Liquid)DMSO / H 2​ O (1:1 v/v)
Time & Temperature 2 hours at 25 °C2 hours at 25 °C2 - 4 hours at 25 °C
Expected Yield > 95% (Conversion)85 - 90% (Crude Recovery)60 - 80% (Post-HPLC)
QC Validation Kaiser Test (Colorless beads)LC-MS (Target MW confirmed)RP-HPLC (Dual absorbance)

Step-by-Step Methodologies

Protocol A: Solid-Phase Coupling of Z-Pra-OH

Objective: To covalently attach Z-Pra-OH to the N-terminus of a resin-bound peptide while preventing racemization.

  • Deprotection : Following the synthesis of the core peptide sequence via standard Fmoc-SPPS (0.1 mmol scale), remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Validation : Perform a Kaiser test to confirm the presence of free primary amines. The resin beads must turn dark blue.

  • Activation : In a glass vial, dissolve Z-Pra-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq). Causality: The DIC/Oxyma activation system is chosen over HBTU to minimize the risk of racemization of the unnatural amino acid.

  • Coupling : Add the activated mixture to the resin and agitate gently for 2 hours at room temperature.

  • Washing : Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation : Perform a second Kaiser test. Colorless beads indicate complete coupling.

Protocol B: Cleavage and Global Deprotection

Objective: To release the Z-Pra-peptide from the solid support and remove side-chain protecting groups without cleaving the N-terminal Z-group.

  • Cocktail Preparation : Prepare a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H 2​ O (95:2.5:2.5 v/v/v). Causality: TIS acts as a carbocation scavenger to prevent the re-alkylation of reactive side chains (e.g., Trp, Tyr) during global deprotection.

  • Cleavage : Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation : Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge at 4000 rpm for 5 min, decant the supernatant, and wash the peptide pellet twice with fresh cold ether.

  • Validation : Dissolve a small aliquot of the lyophilized crude pellet in water/acetonitrile and analyze via LC-MS. Confirm the presence of the target mass, verifying that the Z-group and alkyne survived the harsh acidic conditions.

Protocol C: CuAAC Fluorescent Labeling

Objective: To conjugate a fluorophore-azide (e.g., Cy5-Azide) to the purified Z-Pra-peptide.

  • Solubilization : Dissolve the Z-Pra-peptide (1 eq, e.g., 5 µmol) and Cy5-Azide (1.2 eq, 6 µmol) in 500 µL of DMSO. Causality: DMSO is required to maintain the solubility of the highly hydrophobic Z-capped peptide and the fluorophore.

  • Catalyst Preparation : In a separate vial, prepare the catalyst pre-mix to ensure complete reduction of Cu(II) before exposure to the peptide:

    • CuSO 4​ ·5H 2​ O (0.5 eq, 2.5 µmol) in 50 µL H 2​ O.

    • TBTA (0.5 eq, 2.5 µmol) in 50 µL DMSO.

    • Sodium Ascorbate (2.5 eq, 12.5 µmol) in 50 µL H 2​ O.

  • Activation : Mix the CuSO 4​ and TBTA solutions first, then add the Sodium Ascorbate. The solution will transition from blue to colorless/light yellow, indicating the successful generation of the active Cu(I) species.

  • Conjugation : Add the activated catalyst mixture to the peptide/fluorophore solution. Stir the reaction in the dark at room temperature for 2 to 4 hours.

  • Validation : Monitor the reaction progress by analytical RP-HPLC. The successful formation of the triazole-linked product is confirmed by a single peak exhibiting dual absorbance at 214 nm (peptide backbone) and 646 nm (Cy5 fluorophore).

  • Purification : Purify the final conjugate via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA, and lyophilize to obtain the final fluorescent probe.

References

  • Title : Unusual Amino Acids: Propargylglycine (Pra) Source : LifeTein Peptide Blog URL :[Link]

  • Title : Peptide Conjugation via CuAAC 'Click' Chemistry Source : Molecules (PMC / NIH) URL :[Link]

Sources

Topic: Best Coupling Reagents for Z-Pra-OH Amide Bond Formation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of an amide bond involving N-benzyloxycarbonyl-L-proline (Z-Pro-OH) is a critical step in peptide synthesis that presents unique challenges due to the steric hindrance of its N-α-alkylation and cyclic structure. The selection of an appropriate coupling reagent is paramount to ensure high yield, minimize side reactions, and preserve stereochemical integrity. This technical guide provides a comprehensive analysis of modern coupling reagents, detailing their mechanisms, comparative efficiencies, and field-proven protocols for both solid-phase and solution-phase synthesis involving Z-Pro-OH. We delve into the causality behind experimental choices, offering a framework for reagent selection and process optimization.

Introduction: The Challenge of Coupling Z-Pro-OH

N-benzyloxycarbonyl-L-proline (Z-Pro-OH) is a vital building block in synthetic peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group offers orthogonal protection to the more commonly used Fmoc and Boc groups, finding utility in specialized synthetic strategies.[1] However, the coupling of Z-Pro-OH, like other N-alkylated amino acids, is often sluggish. The secondary amine nature of the proline ring sterically encumbers the carboxyl group, hindering its activation and subsequent reaction with a nucleophilic amine.

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[2] Coupling reagents are therefore essential to activate the carboxyl group, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amine.

This guide serves as a senior-level resource for navigating the complexities of Z-Pro-OH coupling, enabling researchers to make informed decisions based on mechanistic understanding and comparative performance data.

The Core Mechanism: Carboxyl Group Activation

All coupling reagents function via a two-step mechanism:

  • Activation: The coupling reagent reacts with the carboxylic acid (Z-Pro-OH) to form a highly reactive intermediate.

  • Aminolysis: The incoming amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the desired amide bond and releases the leaving group.

The efficiency of this process—and the prevention of side reactions—is entirely dependent on the nature of the activated intermediate formed.

G cluster_activation Step 1: Activation cluster_aminolysis Step 2: Aminolysis Z-Pro-OH Z-Pro-OH ActivatedIntermediate Activated Intermediate (Highly Reactive) Z-Pro-OH->ActivatedIntermediate + CouplingReagent Coupling Reagent Amine R'-NH2 ActivatedIntermediate->Amine Nucleophilic Attack AmideBond Amide Product (Z-Pro-NR'H) Amine->AmideBond + Byproduct Byproduct

Caption: General mechanism of amide bond formation.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's outcome. For a sterically hindered residue like Z-Pro-OH, high-reactivity reagents are essential. We compare the most relevant classes below.

Carbodiimides: The Classical Approach

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are cost-effective activating agents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • Mechanism: The O-acylisourea can either react directly with the amine or undergo intramolecular rearrangement to form an unreactive N-acylurea, a common side reaction that reduces yield.[4] To mitigate this and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is almost always required.[4][5] The additive traps the O-acylisourea to form a more stable, yet still reactive, active ester.

  • Verdict for Z-Pro-OH: While economical, DIC/additive combinations are often too slow for challenging couplings involving sterically hindered amino acids, leading to incomplete reactions. They are generally not the first choice unless cost is the primary driver.

Onium Salts: The High-Performance Standard

Onium salts (aminium/uronium and phosphonium) represent the gold standard for efficient peptide coupling. They are pre-formed salts that react with the carboxylate in the presence of a base to generate active esters with excellent leaving groups.

G cluster_hbtu HBTU Activation cluster_hatu HATU Activation cluster_comu COMU Activation Z-Pro-O Z-Pro-COO⁻ HBTU HBTU Z-Pro-O->HBTU + Base HATU HATU Z-Pro-O->HATU + Base COMU COMU Z-Pro-O->COMU + Base OBt_Ester OBt Active Ester (High Reactivity) HBTU->OBt_Ester OAt_Ester OAt Active Ester (Very High Reactivity) HATU->OAt_Ester Oxyma_Ester Oxyma Active Ester (Very High Reactivity) COMU->Oxyma_Ester

Caption: Activation pathways for common onium salt reagents.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent that generates a benzotriazolyl (OBt) active ester.[6] It is a robust choice for many standard couplings.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is demonstrably superior to HBTU, especially for difficult or sterically hindered couplings.[7][8] Its structure incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the ring system creates a more electron-withdrawing leaving group, resulting in a more reactive OAt active ester. This "7-aza effect" accelerates the rate of aminolysis, making HATU a premier choice for coupling Z-Pro-OH.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU incorporates an OxymaPure leaving group, which confers several advantages.[9] It exhibits reactivity comparable or superior to HATU, with significantly suppressed racemization.[10] Key benefits include:

    • Safety: COMU and its byproducts are not explosive, unlike some benzotriazole-based reagents.[9]

    • Solubility: The byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[9][11]

    • Reduced Base Requirement: It can effectively promote coupling with only a single equivalent of tertiary base, which helps minimize base-catalyzed side reactions.[9][12]

Data Summary & Reagent Selection

For the specific challenge of coupling Z-Pro-OH, efficiency and the prevention of side reactions are the primary concerns.

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Advantages for Z-Pro-OHKey Disadvantages
Carbodiimide DIC / OxymaPureModerateLow-ModerateLow cost.Often too slow, leading to incomplete coupling of hindered residues.[3]
Aminium Salt HBTUHighLowGood general-purpose reagent.Less effective than HATU for hindered couplings; risk of guanidinylation side reaction.[6]
Aminium Salt HATU Very High Very Low Excellent for hindered couplings due to highly reactive OAt ester. [7][8]Higher cost than HBTU; potential for guanidinylation.[13]
Aminium Salt COMU Very High Very Low High reactivity, water-soluble byproducts, excellent safety profile, reduced base needs. [9][10][11]Higher cost.

Recommendation: For Z-Pro-OH coupling, HATU and COMU are the superior choices. Their high reactivity overcomes the steric hindrance, leading to faster, cleaner, and more complete reactions with minimal risk of epimerization.

Experimental Protocols

The following protocols provide a validated framework for the successful coupling of Z-Pro-OH. Stoichiometry is based on the loading of the resin (for SPPS) or the limiting reagent (for solution-phase).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-Pro-OH using HATU

This protocol describes the manual coupling of Z-Pro-OH onto a resin-bound peptide with a free N-terminal amine (H₂N-Xaa-Resin).

Materials:

  • Peptide-resin (1.0 eq)

  • Z-Pro-OH (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. To deprotect the N-terminal Fmoc group, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.[14]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve Z-Pro-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIEA (6.0 eq) to the solution. Agitate for 1-2 minutes. Rationale: Pre-activating the acid ensures the highly reactive OAt ester is formed before it is introduced to the resin, maximizing coupling efficiency.[14]

  • Coupling Reaction: Add the activation solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. Note: For particularly difficult sequences, reaction time can be extended or a second coupling (double coupling) can be performed.[10]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (2 x 1 min).

  • Monitoring (Self-Validation): Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the successful consumption of all primary amines and a complete coupling reaction. If the test is positive (blue beads), repeat steps 3-5.[9]

  • Continuation: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Solution-Phase Amide Coupling using COMU

This protocol is suitable for coupling Z-Pro-OH to an amine component (e.g., an amino acid ester hydrochloride) in solution.

Materials:

  • Z-Pro-OH (1.0 eq)

  • Amine component (e.g., H-Xaa-OR·HCl) (1.0 eq)

  • COMU (1.0 eq)

  • DIEA (2.0 eq for a free amine, 3.0 eq for an amine salt like HCl)

  • DMF or other suitable aprotic solvent (e.g., Ethyl Acetate)

  • 1N HCl, 1N NaHCO₃, Saturated NaCl (Brine) for workup

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve Z-Pro-OH (1.0 eq) and the amine component (1.0 eq) in DMF at 0 °C (ice bath).

  • Base Addition: Add DIEA to the mixture and stir for 2 minutes. Rationale: The base neutralizes the amine salt (if applicable) and facilitates the activation of the carboxylic acid.

  • Coupling Reagent Addition: Add COMU (1.0 eq) to the reaction mixture. The solution may change color.[15]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[15]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

  • Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), 1N NaHCO₃ (2x), and finally with brine (1x). Rationale: This washing sequence removes the water-soluble byproducts of COMU, unreacted starting materials, and excess base, simplifying purification.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude peptide by flash column chromatography or recrystallization as appropriate.

Troubleshooting and Advanced Strategies

  • Incomplete Coupling: If monitoring indicates a stalled reaction, a "double coupling" (repeating the coupling step with fresh reagents) is the most effective solution.[10]

  • Choice of Base: While DIEA is standard, for couplings that are particularly sensitive to racemization (less of a concern for Z-Pro-OH itself, but important for the preceding residue), a more sterically hindered base like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) can be used.[12]

  • Strategic Use of Z-Pro-OH to Prevent DKP Formation: Diketopiperazine (DKP) formation is a major side reaction that truncates peptide chains, especially when proline is the second residue in a sequence. The free N-terminal amine of the proline can attack the ester linkage to the resin. By introducing the second residue as Z-Pro-OH instead of Fmoc-Pro-OH, the N-terminus remains protected, preventing this intramolecular cyclization. The Z-group can be removed later in the synthesis.[1]

G Start Start: Couple Z-Pro-OH Hindrance Is the amine component sterically hindered? Start->Hindrance Scale Is this a large-scale or cost-sensitive synthesis? Hindrance->Scale No HATU Use HATU Hindrance->HATU Yes Purity Is byproduct removal a major concern? Scale->Purity No DIC Consider DIC/Oxyma (perform small scale test first) Scale->DIC Yes Purity->HATU No COMU Use COMU Purity->COMU Yes

Caption: Decision workflow for selecting a coupling reagent.

Conclusion

The successful formation of amide bonds with the sterically demanding Z-Pro-OH residue hinges on the use of highly efficient coupling reagents. Modern onium salts, particularly HATU and COMU , have emerged as the reagents of choice, consistently outperforming classical carbodiimide methods. HATU's efficacy stems from the formation of a highly reactive OAt-ester, while COMU offers comparable reactivity combined with an enhanced safety profile and simplified workup due to its water-soluble byproducts. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently incorporate Z-Pro-OH into complex peptides, ensuring high yields and chemical fidelity.

References

  • Carbodiimides and Additives. Aapptec Peptides.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Benchchem.
  • Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentr
  • Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Compar
  • What is the mechanism of carbodiimide coupling reactions? Benchchem.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Mechanism of peptide bond formation through carbodiimide.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • The process of COMU coupling reaction. ChemicalBook.
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and H
  • COMU in Peptide Synthesis: A Head-to-Head Performance Comparison. Benchchem.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Process optimization for acid-amine coupling: a c
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Coupling Reagents Guide. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Preventing alkyne side reactions during Z-Pra-OH coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling Z-Pra-OH (N-benzyloxycarbonyl-L-propargylglycine) in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the unique challenges presented by the terminal alkyne functionality of the propargylglycine side chain. Our focus is to provide expert, field-proven insights to help you prevent common side reactions, optimize your coupling protocols, and ensure the integrity of your final peptide product.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems

This section addresses specific issues you might encounter during or after the coupling of Z-Pra-OH. We diagnose the problem based on analytical data and provide direct, actionable solutions.

Question 1: My mass spectrometry (MS) data shows a major impurity peak at [2M-2H] of my expected peptide. What is this species, and how did it form?

Answer:

This is a classic and highly common issue when working with terminal alkynes. The peak at [2M-2H] corresponds to the oxidative homodimer of your peptide, formed via a side reaction known as the Glaser-Hay coupling .[1][2][3]

Causality & Mechanism: The Glaser-Hay coupling is an oxidative dimerization of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant, which is often atmospheric oxygen.[1][3] Even trace amounts of copper, which might be present as impurities in reagents or leached from equipment, can facilitate this reaction. The catalytic cycle involves the oxidation of Cu(I) to Cu(II), which coordinates with the alkynes, leading to the formation of a new carbon-carbon bond between the two alkyne terminals to create a 1,3-diyne linkage.[1][2] This results in a dimeric peptide product.

Diagram: Catalytic Cycle of Glaser-Hay Coupling

Glaser_Coupling cluster_cycle Glaser-Hay Catalytic Cycle cluster_reactants Reactants & Products Cu_I 2 Cu(I) Alkyne_Complex Copper-Acetylide Complex Cu_I->Alkyne_Complex + 2 R-C≡CH - 2 H+ Cu_II 2 Cu(II) Dimer_Release Dimer Release Alkyne_Complex->Cu_II Oxidative Coupling Dimer_Release->Cu_I Reductive Elimination Product Peptide-C≡C-C≡C-Peptide (Diyne Dimer) Dimer_Release->Product Forms Product Reactant 2x Peptide-C≡CH Reactant->Cu_I Enters Cycle Oxygen_Source Oxygen_Source Oxygen_Source->Cu_II Oxidizes Cu(I)

Caption: Catalytic cycle of copper-mediated Glaser-Hay alkyne dimerization.

Immediate Solutions & Protocols:

Your primary goal is to eliminate the key components of this side reaction: oxygen and catalytically active copper.

Protocol 1: Performing Z-Pra-OH Coupling Under an Inert Atmosphere

This is the most effective method to prevent oxidative dimerization.

  • Vessel Preparation: Use a reaction vessel equipped with a gas inlet and outlet (e.g., a three-neck flask or a specialized peptide synthesis vessel).

  • Degassing Solvents: Before use, thoroughly degas all solvents (DMF, DCM, etc.) by sparging with argon or nitrogen gas for at least 30 minutes.

  • Setup: Add the resin to the vessel. Seal the vessel and purge it with dry argon or nitrogen for 10-15 minutes to displace all atmospheric oxygen. Maintain a slight positive pressure of the inert gas throughout the entire process (deprotection, washing, and coupling).

  • Reagent Preparation: Prepare your activated Z-Pra-OH solution in a separate, sealed, and purged vial. Use degassed solvents.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel via a cannula or syringe, ensuring the system remains under the inert atmosphere.

  • Reaction: Allow the coupling to proceed as planned. The absence of oxygen will significantly suppress the Glaser-Hay pathway.

Additional Preventative Measures:

  • Add a Reducing Agent: If performing a subsequent on-resin reaction that requires copper (like a CuAAC "click" reaction), include a reducing agent like sodium ascorbate (5-10 eq.) in the reaction mixture. This helps maintain copper in the non-oxidative Cu(I) state.[1]

  • Use High-Purity Reagents: Ensure all reagents, especially solvents, are of high purity and free from trace metal contamination.

Part 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to broader questions regarding the chemistry and handling of Z-Pra-OH.

Question 2: Should I use a protecting group for the alkyne side chain? If so, when and which one?

Answer:

Yes, protecting the terminal alkyne is a robust strategy, particularly when the synthesis plan involves steps that could trigger side reactions or when the terminal alkyne proton's acidity could be problematic.

When to Use a Protecting Group:

  • Multi-step Syntheses: If your peptide will undergo further reactions where the alkyne is not intended to react (e.g., palladium-catalyzed cross-couplings on another part of the molecule).[4]

  • Presence of Strong Bases: If your protocol requires strong, non-hindered bases that could deprotonate the terminal alkyne, leading to undesired reactions.

  • To Absolutely Prevent Dimerization: While working under an inert atmosphere is highly effective, it may not be practical for all setups (e.g., some automated synthesizers). A protecting group offers a more foolproof method to block Glaser-Hay coupling.[1][5]

Recommended Protecting Groups:

The most common and effective protecting groups for terminal alkynes are silyl ethers, with Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) being the top choices.[5][6]

Protecting GroupKey Features & Deprotection Conditions
TMS (Trimethylsilyl) Advantages: Easy to install, provides good protection. Deprotection: Very labile. Cleaved by mild acid (TFA cocktail used for final cleavage), or fluoride sources like Tetrabutylammonium fluoride (TBAF).[5]
TIPS (Triisopropylsilyl) Advantages: More sterically hindered and robust than TMS. Provides greater stability to a wider range of reaction conditions. Deprotection: Requires stronger fluoride sources (e.g., TBAF, HF-Pyridine) or stronger acid.[1]

Workflow: Silyl Protection of Z-Pra-OH

Caption: General workflow for silyl protection and deprotection of Z-Pra-OH.

Question 3: Which peptide coupling reagents are best to use with Z-Pra-OH to minimize both racemization and alkyne side reactions?

Answer:

The choice of coupling reagent is critical. You need a reagent that is efficient enough to couple the sterically accessible Z-Pra-OH without being so overly reactive that it causes racemization or other side reactions.[7][8]

For Z-Pra-OH, aminium/uronium salt-based reagents in combination with a base additive are generally the most reliable.

Comparison of Common Coupling Reagents:

Reagent SystemClassRacemization RiskAdvantages & Considerations
HBTU / DIPEA Aminium SaltLow-ModerateA workhorse in SPPS. Efficient and reliable. Ensure pre-activation time is short (2-5 min) to avoid side reactions.[9]
HATU / DIPEA Aminium SaltVery LowMore reactive than HBTU, making it excellent for difficult couplings. The HOAt leaving group provides superior reaction rates and suppresses racemization.
COMU / DIPEA Uronium SaltVery LowBased on OxymaPure®, which is a superior leaving group to HOBt. Highly efficient and shows low racemization.[7][10] Generates non-carcinogenic byproducts.[7]
DIC / OxymaPure CarbodiimideLowA cost-effective and powerful combination. OxymaPure is an excellent additive for suppressing racemization.[10] Avoid using DIC alone, as it can lead to significant side reactions.[7]

Recommendation: For routine coupling of Z-Pra-OH, HATU or COMU are the preferred choices due to their high efficiency and very low risk of racemization.[7] The DIC/Oxyma system is an excellent, economical alternative.

Protocol 2: Standard Z-Pra-OH Coupling using HATU

  • Resin Preparation: After deprotection of the N-terminal amine on the resin, wash thoroughly with DMF (3-5 times).

  • Activation Mixture: In a separate vessel, dissolve Z-Pra-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. You may observe a color change.

  • Coupling: Add the activated mixture to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or a chloranil test for the secondary amine of proline) to confirm reaction completion.[9] A negative test indicates successful coupling.

  • Washing: Once complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Question 4: How can I analyze my crude peptide to identify and quantify alkyne-related side products?

Answer:

A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential for analyzing the outcome of your synthesis.

Analytical Workflow:

  • RP-HPLC Analysis:

    • Purpose: To separate the target peptide from impurities.

    • Method: After cleaving the peptide from the resin, dissolve the crude material in a suitable solvent (e.g., a solution of water/acetonitrile with 0.1% TFA). Inject this onto an RP-HPLC system (typically with a C18 column).

    • Interpretation: The resulting chromatogram will show peaks corresponding to different species. The main peak should be your target peptide. Side products, like the Glaser-Hay dimer, will typically elute at a different retention time (often later, due to increased hydrophobicity). The peak area provides a semi-quantitative measure of purity.[11][12]

  • Mass Spectrometry (MS) Analysis:

    • Purpose: To identify the exact mass of the species in each HPLC peak.

    • Method: Couple the HPLC output directly to a mass spectrometer (LC-MS) or collect the fractions from the HPLC and analyze them separately. Electrospray Ionization (ESI) is the most common technique for peptides.

    • Interpretation:

      • Target Peptide: Look for the [M+H]⁺ ion (or other charge states like [M+2H]²⁺) corresponding to the calculated molecular weight of your desired product.

      • Glaser-Hay Dimer: This will appear at a mass corresponding to (2 * Molecular Weight of Monomer) - 2. For example, if your monomer has a mass of 500.5 Da, the dimer will be found near 1000.0 Da ([2 * 500.5] - 2).[3]

      • Other Side Products: MS can also help identify other potential side products like deletions (incomplete couplings) or modifications from scavengers used during cleavage.[13]

Example Data Interpretation:

Observed Mass (m/z)Calculated MassIdentityLikely Cause
1254.61254.5Target PeptideSuccessful Synthesis
2507.12507.0Dimer ([2M-2H])Glaser-Hay Coupling
1141.41141.4Deletion SequenceIncomplete Coupling

This systematic analytical approach provides definitive evidence of any side reactions and allows you to assess the effectiveness of your preventative strategies.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nag, A., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. Retrieved from [Link]

  • Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Mehta, K. K., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]

  • Burgess, K., et al. (2007). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

  • Florida Institute of Technology. (2023). TOWARD THE DESIGN, SYNTHESIS, AND CHARACTERIZATION OF ABIOTIC COILED-COIL PEPTIDES VIA SOLID-PHASE COPPER-CATALYZED AZIDE-ALKYNE. Retrieved from [Link]

  • Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. Retrieved from [Link]

  • Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via copper-catalyzed azide-alkyne cycloadditions. PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Broering, E. P., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Waser, M., et al. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. Retrieved from [Link]

  • Yoshida, S., et al. (2014). Transient Protection of Strained Alkynes from Click Reaction via Complexation with Copper. Journal of the American Chemical Society. Retrieved from [Link]

  • G. L. Stahl, et al. (1978). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure. RSC Publishing. Retrieved from [Link]

  • Harada, H., et al. (2016). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Journal of the American Chemical Society. Retrieved from [Link]

  • McClatchy, D. B., et al. (2025). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. PMC. Retrieved from [Link]

  • Cruz, J. E. G., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Retrieved from [Link]

  • Jewett, J. C., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

  • Wilson, J. T., et al. (2025). Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries. RSC Chemical Biology. Retrieved from [Link]

  • Google Patents. (2020). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Diversity‐Oriented Peptide Stapling: A Third Generation Copper‐Catalysed Azide–Alkyne Cycloaddition Stapling and Functionalisation Strategy. Retrieved from [Link]

  • Sun, R. W.-Y., et al. (n.d.). Selective Modification of Alkyne-linked Peptides and Proteins by Cyclometalated Gold(III) (C^N) Complex- mediated Alkynylation. Retrieved from [Link]

  • Moore, B. S., et al. (2019). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. PMC. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Albericio, F., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Retrieved from [Link]

  • ACS Omega. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Retrieved from [Link]

  • Bioconjugate Chemistry. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Site- and conformer-specific reaction dynamics of glycine with the hydroxyl radical. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • EPA Archive. (n.d.). Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. Retrieved from [Link]

  • MDPI. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Inorganic Chemistry. (2015). Steric Effect on the Nucleophilic Reactivity of Nickel(III) Peroxo Complexes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Reactivity of Hydroxyl Groups in Monosaccharides. Retrieved from [Link]

  • Chemistry Steps. (2025). E and Z Alkene Configuration with Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Optimizing CuAAC Click Chemistry with Z-Pra-OH Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Z-Pra-OH (cis-3-propargylamino-L-alanine) derivatives in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no yield in my CuAAC reaction with a Z-Pra-OH derivative?

A1: The most frequent culprit is the inactivation of the Copper(I) catalyst. Cu(I) is essential for the reaction but is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1] This is often compounded by suboptimal concentrations of the reducing agent (like sodium ascorbate) or an inappropriate choice of stabilizing ligand for your specific substrate and solvent system.

Q2: Can the amino acid moiety of Z-Pra-OH interfere with the reaction?

A2: Yes. The free amine and carboxylic acid groups of the Z-Pra-OH backbone can act as endogenous ligands, chelating the copper catalyst. This sequestration can pull the copper away from the desired catalytic cycle with the alkyne, effectively inhibiting the reaction.[2] Furthermore, the pH of the reaction medium can alter the protonation state of these groups, influencing their chelating ability and overall reactivity.[3][4][5]

Q3: Which copper source and ligand combination is best for Z-Pra-OH derivatives?

A3: A common and effective starting point is using Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[6][7] For ligands, water-soluble, nitrogen-based tripodal ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[8][9][10] THPTA not only stabilizes the Cu(I) oxidation state against oxidation but also accelerates the reaction rate and improves biocompatibility by preventing the formation of reactive oxygen species.[8][11]

Q4: My reaction looks like it worked by TLC, but my final purified yield is low. What could be the issue?

A4: Low purified yields despite apparent reaction completion often point to challenges in downstream processing. Z-Pra-OH-containing triazole products can be highly polar, leading to difficult extractions from aqueous media or poor recovery from silica gel chromatography. Additionally, residual copper can complicate purification. Employing purification techniques like reverse-phase chromatography or using specialized workup procedures to remove copper is often necessary.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Your reaction shows significant amounts of unreacted starting materials.

G Start Low / No Yield Detected Catalyst 1. Check Catalyst System - Fresh Reducing Agent? - Degassed Solvents? - Correct Ligand? Start->Catalyst Stoichiometry 2. Verify Stoichiometry - Accurate Concentrations? - Slight Excess of One Reagent? Catalyst->Stoichiometry If catalyst is OK Conditions 3. Review Reaction Conditions - pH within 4-12 range? - Solvent Compatibility? Stoichiometry->Conditions If stoichiometry is correct Substrate 4. Assess Substrate Integrity - Z-Pra-OH Derivative Degraded? - Azide Purity? Conditions->Substrate If conditions are optimal Success Yield Improved Substrate->Success If substrates are pure

Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.

  • The "Why": The catalytic cycle of CuAAC relies exclusively on the Cu(I) oxidation state to activate the terminal alkyne.[12][13] Oxygen dissolved in your reaction solvents will rapidly oxidize Cu(I) to Cu(II), halting the reaction. The reducing agent, typically sodium ascorbate, is sacrificial and can be consumed before the reaction reaches completion if oxygen ingress is continuous.

  • Solution & Protocol:

    • Always use freshly prepared stock solutions , especially for sodium ascorbate, which can degrade in solution over time.[14]

    • Degas your solvents (water, buffers, organic co-solvents) before use. This can be done by bubbling argon or nitrogen through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique for organic solvents.

    • Pre-complex the ligand and copper. Before adding to the reaction mixture, briefly incubate your copper source (e.g., CuSO₄) with the ligand (e.g., THPTA).[15] This forms a more stable complex that is less prone to oxidation.

    • Maintain an inert atmosphere. If yields are consistently low, run the reaction under a gentle stream of argon or nitrogen.

  • The "Why": Z-Pra-OH possesses two potential copper-binding sites: the primary amine and the carboxylate group. At neutral pH, the amino acid exists as a zwitterion, and these charged groups can effectively chelate copper ions, pulling them out of the catalytic cycle.[2] This is a form of competitive inhibition.

  • Solution & Protocol:

    • Optimize the Ligand-to-Copper Ratio: Increase the concentration of the exogenous accelerating ligand (e.g., THPTA). A higher concentration of a strongly binding ligand can outcompete the Z-Pra-OH backbone for copper coordination. Start with a Ligand:Cu ratio of 2:1 and increase to 5:1 if necessary.[15]

    • Adjust pH: The CuAAC reaction is generally robust across a wide pH range (4-12).[16] However, for amino acid derivatives, pH can be critical. Shifting the pH slightly may alter the protonation state of the Z-Pra-OH's amine and carboxylate groups, reducing their chelating ability.[5][17] Experiment with buffered solutions at pH 6.5 and 8.0 to find the optimal condition for your specific substrates.[18] Avoid Tris buffers, as they can also chelate copper.[2][18]

ParameterStarting PointOptimization RangeRationale
CuSO₄ Concentration 50-100 µM20-500 µMLower limit ensures sufficient catalyst complex formation; higher concentrations may not be necessary and can increase side reactions.[8][19]
Sodium Ascorbate 5 equivalents (vs. Cu)2.5 - 10 equivalentsMust be in excess to keep copper reduced. Insufficient amounts lead to catalyst oxidation.[19]
Ligand:Copper Ratio 2:11:1 to 5:1A higher ratio can prevent substrate inhibition and protect the catalyst, but excessive ligand can sometimes inhibit the reaction.[15][20]
pH 7.4 (PBS)6.5 - 8.0Modulates the chelating potential of the amino acid moiety on Z-Pra-OH.[3][18]
Problem 2: Presence of Multiple Products or Impurities

Your analytical data (LC-MS, NMR) shows multiple unexpected species in addition to your desired product.

  • The "Why": In the presence of oxygen and insufficient reducing agent, the copper catalyst can promote the oxidative homocoupling of your Z-Pra-OH alkyne, leading to the formation of a diacetylene byproduct (Glaser coupling). This side reaction consumes your starting material and complicates purification.

  • Solution: This issue shares the same root cause as general catalyst inactivation—oxygen. The solutions are identical: ensure thorough deoxygenation of all reaction components and use a sufficient excess of sodium ascorbate.[12] The presence of a strong stabilizing ligand also helps suppress this side reaction.

G cluster_0 Desired CuAAC Pathway cluster_1 Glaser Homocoupling Side Reaction Cu_I Cu(I) Alkyne R-C≡CH (Z-Pra-OH) Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Protonolysis Product->Cu_I Regenerates Cu_Acetylide_Side Cu(I)-Acetylide Dimer R-C≡C-C≡C-R (Diacetylene Byproduct) Cu_Acetylide_Side->Dimer + O₂ / Cu(I) O2 O₂

Caption: The desired catalytic cycle versus the oxidative homocoupling side reaction.

  • The "Why": If your azide partner or other molecules in the reaction mixture contain free thiol (-SH) groups (e.g., from cysteine residues in a peptide), a copper-catalyzed reaction between the thiol, alkyne, and azide can occur, forming a thiotriazole byproduct.[21] This is a significant source of "false-positive" hits in chemical proteomics.

  • Solution:

    • Protect Thiol Groups: If possible, protect any free thiol groups on your substrates before the CuAAC reaction using a suitable protecting group (e.g., maleimide).

    • Optimize Ligand Ratio: It has been reported that a high ligand-to-copper ratio (at least 5:1) can help suppress the formation of radical species that may contribute to side reactivity.[21]

Standard Protocol & Purification

General Protocol for CuAAC with a Z-Pra-OH Derivative

This protocol is a starting point and should be optimized for each unique pair of substrates.

  • Prepare Stock Solutions:

    • Z-Pra-OH Derivative: 10 mM in degassed DMSO or aqueous buffer.

    • Azide Partner: 10 mM in degassed DMSO or aqueous buffer.

    • Copper(II) Sulfate (CuSO₄): 20 mM in degassed, deionized water.

    • Ligand (THPTA): 50 mM in degassed, deionized water.

    • Sodium Ascorbate (NaAsc): 100 mM in degassed, deionized water (prepare fresh).

    • Buffer: e.g., 1 M Potassium Phosphate, pH 7.0, degassed.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the Z-Pra-OH derivative (e.g., to a final concentration of 1 mM).

    • Add the azide partner (e.g., 1.1 equivalents, for a final concentration of 1.1 mM).

    • Add buffer and water to reach the desired final volume and buffer concentration.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[15] Let this mixture stand for 1-2 minutes.

    • Add the copper/ligand mixture to the main reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM).

  • Reaction & Monitoring:

    • Gently mix the reaction. If possible, flush the headspace of the vial with argon before sealing.

    • Allow the reaction to proceed at room temperature. Monitor progress by LC-MS or TLC. Reactions are often complete within 1-12 hours.

Purification Strategy for Polar Z-Pra-OH Products
  • Copper Removal: Before concentration, add a small amount of a copper-chelating resin (e.g., QuadraSil®) and stir for 1-2 hours, or perform a liquid-liquid extraction with an aqueous solution of EDTA to sequester the copper.

  • Product Isolation:

    • For highly polar products: Avoid standard silica gel chromatography. Use reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA.

    • For moderately polar products: After copper removal, concentrate the reaction mixture and attempt purification via flash column chromatography on silica, using a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or triethylamine to improve peak shape).

References

  • Dandapani, S., & Sibi, M. P. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. Available at: [Link]

  • Pérez-Cabré, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Kennedy, D. C., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Available at: [Link]

  • Serwa, R. A., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. Most used CuAAC reaction ligands. Available at: [Link]

  • Kluge, M., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. Available at: [Link]

  • Ahmadi, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at: [Link]

  • Zhu, Z., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Available at: [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available at: [Link]

  • Gissot, A., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

  • Narlawar, R., & Aduri, M. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • LibreTexts. (2022). 18.2: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Li, Z., et al. (2015). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. PMC. Available at: [Link]

  • ResearchGate. CuAAC: The Quintessential Click Reaction. Available at: [Link]

  • Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)? Available at: [Link]

  • Jiang, H., et al. (2016). Copper-catalyzed click reaction on/in live cells. RSC Publishing. Available at: [Link]

  • Interchim. Click chemistry Activators. Available at: [Link]

  • Janik, L., et al. (2024). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Impact of pH on exposed AcoP amino acids. Available at: [Link]

  • YouTube. (2023). How does pH Affect Amino Acids? Available at: [Link]

  • ResearchGate. pH effects on amino acids. Available at: [Link]

  • Glen Research. Conjugation using Click Chemistry. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Z-Pra-OH in DMF and DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with N-Benzyloxycarbonyl-L-proline (Z-Pra-OH or Z-Pro-OH) in common peptide synthesis solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). As a protected amino acid, Z-Pra-OH's unique structure, combining a bulky hydrophobic protecting group with a polar carboxylic acid, can present dissolution challenges. This guide provides in-depth, field-proven insights and troubleshooting workflows to ensure you can prepare clear, stable solutions for your experiments.

Part 1: Understanding the Key Components

Successful troubleshooting begins with a solid understanding of the materials involved. The solubility of a compound is governed by the interplay between its own physicochemical properties and those of the solvent.

Z-Pra-OH possesses a distinct amphiphilic character. The benzyloxycarbonyl (Z) group is large, nonpolar, and aromatic, contributing to solubility in less polar environments. Conversely, the proline ring and the carboxylic acid moiety introduce polarity and the capacity for hydrogen bonding.[1][2] Solvents like DMF and DMSO are chosen for their high polarity and ability to disrupt intermolecular forces, but subtle factors can impede their effectiveness.[3][4]

Table 1: Physicochemical Properties of Z-Pra-OH and Solvents

PropertyZ-Pra-OH (Z-Pro-OH)DMF (N,N-Dimethylformamide)DMSO (Dimethyl Sulfoxide)
CAS Number 1148-11-4[5]68-12-267-68-5[4]
Molecular Formula C₁₃H₁₅NO₄[5]C₃H₇NOC₂H₆OS[4]
Molar Mass 249.26 g/mol [5]73.09 g/mol 78.14 g/mol [4]
Melting Point 76-78 °C[5]-61 °C18.5 °C
Boiling Point Decomposes153 °C189 °C
Key Features Hydrophobic Z-group, polar carboxylic acidPolar aprotic, good solvent for polar moleculesHighly polar aprotic, strong H-bond acceptor[4][6]
Potential Issues Intermolecular H-bonding, crystalline lattice energyHygroscopic, can decompose to dimethylamine & formic acid[7]Hygroscopic, potential for oxidation, can affect reactions[8][9]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility issues in a progressive, question-and-answer format, moving from basic to more complex scenarios.

Q1: My Z-Pra-OH is not dissolving in fresh DMF or DMSO at room temperature, even after vigorous stirring. What is the primary reason for this?

A1: This is a common observation and is typically due to the high crystal lattice energy of the Z-Pra-OH solid and kinetic barriers. Dissolution is not an instantaneous process; it requires sufficient energy to break the intermolecular bonds (primarily hydrogen bonds and van der Waals forces) holding the crystal structure together, allowing solvent molecules to surround and solvate individual Z-Pra-OH molecules.

  • Causality: The planar, aromatic Z-groups can stack, and the carboxylic acid groups can form strong hydrogen-bonded dimers. These forces create a stable crystal lattice that requires significant energy input to disrupt. Simple room-temperature stirring may not provide enough kinetic energy to overcome this barrier efficiently, especially when preparing concentrated solutions. Protected amino acids often require more energy for dissolution compared to their unprotected counterparts due to the influence of the protecting group on their solid-state structure.[10]

Q2: I've allowed sufficient time for mixing, but solubility is still poor. Can I heat the solution? What are the recommended procedure and risks?

A2: Yes, applying gentle heat is the most effective next step. Increasing the temperature directly increases the kinetic energy of the system, accelerating the dissolution process.

  • Causality: Heat enhances the vibrational energy of both the solute and solvent molecules. This added energy helps to overcome the activation energy barrier for dissolution, breaking the crystal lattice forces more effectively. The increased motion of solvent molecules also allows them to penetrate the crystal lattice and solvate the solute more rapidly.

  • Associated Risks & Mitigation:

    • Degradation: While Z-Pra-OH is reasonably stable, prolonged exposure to high temperatures, especially in solvents that may contain impurities, can lead to degradation. The benzyloxycarbonyl group is generally stable to moderate heat but can be sensitive under certain conditions.[11]

    • Solvent Decomposition: Heating DMF can accelerate its decomposition into dimethylamine and formic acid.[7] These byproducts can potentially react with your compound. DMSO is more thermally stable but can undergo oxidative degradation.[12]

  • Recommended Protocol: Follow the detailed Protocol 2: Dissolution with Gentle Heating in the next section for a safe and effective procedure. The key is to use minimal effective heat (e.g., 40-50°C) for a limited duration.

Q3: Heating improved solubility, but my solution is hazy or became cloudy upon cooling. What does this indicate?

A3: Haze or precipitation upon cooling points to either a supersaturated solution or the presence of contaminants, most commonly water in the solvent.

  • Causality (Water Contamination): Both DMF and DMSO are highly hygroscopic, meaning they readily absorb moisture from the atmosphere. While DMSO is miscible with water, the addition of water to these polar aprotic solvents creates a more protic environment.[13] This change in solvent character can decrease the solubility of compounds with large hydrophobic moieties like the Z-group. The hydrophobic Z-group is "pushed" out of the more polar water-solvent mixture, leading to aggregation and precipitation. The solubility of amino acids and their derivatives is highly sensitive to the composition of solvent systems.[2]

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Switch to a new, sealed bottle of anhydrous-grade DMF or DMSO.

    • Proper Handling: Use dry glassware and minimize the time the solvent bottle is open to the air. Use a syringe with a needle through a septum to extract the solvent for best results.

    • Check for Supersaturation: If the solution was clear when hot but precipitated upon cooling, you may have exceeded the solubility limit at room temperature. Try preparing a more dilute solution.

Q4: My Z-Pra-OH solution in DMF has a faint amine-like smell and seems to have solubility issues even with fresh material. What's happening?

A4: An amine-like smell in DMF is a tell-tale sign of decomposition. As mentioned, DMF can slowly hydrolyze or degrade to form dimethylamine and formic acid.

  • Causality and Impact: The presence of basic (dimethylamine) and acidic (formic acid) impurities alters the chemical environment of your solution. The carboxylic acid of Z-Pra-OH can be deprotonated by the dimethylamine, forming a salt. While this might sometimes increase solubility, it changes the chemical nature of your starting material and can interfere with subsequent reactions, such as peptide coupling, which are often pH-sensitive.[14] It is crucial to use high-purity solvents to maintain the integrity of your reagents.[15]

Q5: Could the issue be the quality of my Z-Pra-OH?

A5: Absolutely. While less common than solvent issues, the quality of the solute is a critical factor.

  • Potential Issues:

    • Impurities: Synthesis byproducts or residual starting materials may have different solubility profiles and could appear as an insoluble fraction.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying lattice energies and, consequently, different solubilities and dissolution rates.

  • Validation: If you suspect the solute, try dissolving a small sample from a different, trusted batch or supplier under identical conditions to see if the problem persists.

Part 3: Standard Operating Protocols

Follow these validated protocols to systematically address solubility issues.

Protocol 1: Standard Dissolution at Ambient Temperature
  • Preparation: Use a clean, dry glass vial equipped with a magnetic stir bar.

  • Addition of Solute: Weigh the required amount of Z-Pra-OH and add it to the vial.

  • Addition of Solvent: Using a dry syringe or graduated cylinder, add the appropriate volume of high-purity, anhydrous DMF or DMSO.

  • Mixing: Cap the vial immediately to prevent moisture absorption. Place the vial on a magnetic stir plate and stir vigorously at room temperature.

  • Observation: Allow at least 15-30 minutes for dissolution. Observe the solution against a dark background to check for any undissolved particulates. A fully dissolved solution should be completely clear.

Protocol 2: Dissolution with Gentle Heating
  • Initial Attempt: First, follow steps 1-4 of Protocol 1.

  • Heating: If the solute is not fully dissolved, place the vial in a pre-heated water bath or on a hot plate set to 40-50°C. Do not exceed 60°C.

  • Mixing: Continue to stir while heating.

  • Monitoring: Monitor the solution closely. Most solubility issues should resolve within 5-15 minutes of heating. Do not heat for an extended period (e.g., >30 minutes).

  • Cooling & Inspection: Once the solution is clear, remove it from the heat source and allow it to cool to room temperature. Inspect the final solution to ensure no precipitation has occurred.

Part 4: Visual Troubleshooting Workflow

This flowchart provides a visual guide to the decision-making process for resolving Z-Pra-OH solubility issues.

G start Start: Z-Pra-OH fails to dissolve in DMF/DMSO protocol1 Follow Protocol 1: Stir vigorously at RT for 30 min start->protocol1 check1 Is the solution completely clear? protocol1->check1 protocol2 Follow Protocol 2: Gentle heating (40-50°C) with stirring for 15 min check1->protocol2 No success Success: Solution is ready for use check1->success Yes check2 Is the solution clear while hot? protocol2->check2 check3 Does it remain clear after cooling to RT? check2->check3 Yes troubleshoot Problem Persists: Investigate Root Cause check2->troubleshoot No check3->success Yes check3->troubleshoot No, precipitate forms solvent_issue Suspect Solvent Quality: - Hygroscopic effects? - Degradation (smell)? troubleshoot->solvent_issue solute_issue Suspect Solute Quality: - Impurities? - Polymorphism? troubleshoot->solute_issue action_solvent Action: Use fresh, anhydrous grade solvent from a new bottle. Handle under inert atmosphere. solvent_issue->action_solvent action_solute Action: Test a sample from a different batch/supplier. solute_issue->action_solute

Caption: A troubleshooting flowchart for dissolving Z-Pra-OH.

References
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Kuroda, K., et al. (2000). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. International Journal of Peptide and Protein Research. [Link]

  • Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
  • Narita, M., et al. (1985). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

  • Needham, T. E., et al. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences. [Link]

  • SlideShare. Effect of various factors on protein solubility and structure. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

  • Ogi, H., et al. (2023). Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. ACS Publications. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Waseda University. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach".
  • Park, J. C., et al. (2006). Oxidative degradation of dimethylsulfoxide by locally concentrated hydroxyl radicals in streamer corona discharge process. PubMed. [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • ChemRxiv. A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

  • ResearchGate. Oxidation mechanism of dimethyl sulfoxide (DMSO) by OH radical in liquid phase. [Link]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • Sielk, J., et al. (2015). Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • MDPI. The Incorporated Drug Affects the Properties of Hydrophilic Nanofibers. [Link]

  • ACS Publications. Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • ResearchGate. Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through.... [Link]

  • ACS Publications. Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide. [Link]

  • ACS Publications. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

Sources

Technical Support Center: A Researcher's Guide to Reducing Epimerization During Z-Pra-OH Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for professionals engaged in peptide synthesis and drug development. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to address the critical challenge of epimerization during the carboxylic acid activation of N-benzyloxycarbonyl-proline (Z-Pra-OH). Our goal is to equip you with the scientific understanding and practical tools necessary to maintain stereochemical integrity in your synthetic workflows.

Understanding the Challenge: The "How" and "Why" of Z-Pra-OH Epimerization

Epimerization, the unwanted inversion of a single stereocenter in a chiral molecule, is a persistent challenge in peptide synthesis.[1][2] For Z-Pra-OH, this typically occurs at the α-carbon. The resulting diastereomeric impurity can be difficult to separate and may significantly alter the biological activity and safety profile of the final peptide.[1]

The primary mechanism responsible for this loss of stereochemical integrity during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][3][4] This process is particularly relevant for urethane-protected amino acids like Z-Pra-OH.

Here's a breakdown of the mechanistic pathway:

  • Activation: The process begins with the activation of the carboxylic acid group of Z-Pra-OH by a coupling reagent. This makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack.[2][5]

  • Intramolecular Cyclization: The activated carboxyl group undergoes an intramolecular attack by the urethane carbonyl oxygen, leading to the formation of a planar, achiral oxazolone intermediate.[1][4]

  • Proton Abstraction & Reprotonation: The α-proton of this oxazolone intermediate is now significantly more acidic and can be abstracted by a base present in the reaction mixture. The resulting planar enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers (epimerization).[1]

  • Nucleophilic Attack: The amine nucleophile attacks the oxazolone ring, opening it to form the desired peptide bond, but now with a scrambled stereocenter at the proline residue.

A secondary, though less common, pathway is direct enolization, where a strong base directly abstracts the α-proton from the activated amino acid.[1][4]

Epimerization_Mechanism cluster_main Epimerization via Oxazolone Formation Z_Pra_OH Z-Pra-OH (L-isomer) Activated_Ester Activated Ester Intermediate Z_Pra_OH->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Epimerized_Product Epimerized Product (L/D Mixture) Oxazolone->Epimerized_Product Base-catalyzed Proton Exchange & Nucleophilic Attack Troubleshooting_Workflow cluster_workflow Troubleshooting Epimerization cluster_solutions Start Problem: High Epimerization Detected Check_Reagent Evaluate Coupling Reagent & Additives Start->Check_Reagent Check_Base Assess Base Choice & Concentration Check_Reagent->Check_Base [ Issue Persists ] Sol_Reagent Switch to HATU/HOAt or DIC/Oxyma Check_Reagent->Sol_Reagent [ High Reactivity Suspected ] Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Check_Base->Check_Conditions [ Issue Persists ] Sol_Base Use Hindered Base (e.g., DIPEA, TMP) Check_Base->Sol_Base [ Strong Base Used ] Solution_Found Desired Stereochemical Purity Achieved Check_Conditions->Solution_Found [ Optimized ] Sol_Conditions Lower Temp (0°C), Use Apolar Solvent (DCM) Check_Conditions->Sol_Conditions [ High Temp/Polar Solvent ] Sol_Reagent->Check_Base Sol_Base->Check_Conditions Sol_Conditions->Solution_Found

Sources

Validation & Comparative

A Comparative Guide to Z-Pra-OH and Boc-Pra-OH in Liquid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational activity. The choice of protecting groups for amino acids is a critical decision that dictates the synthetic strategy and profoundly impacts yield, purity, and scalability. This is particularly true in liquid-phase peptide synthesis (LPPS), a classic and still highly relevant method valued for its scalability and the ability to purify intermediates.

This guide provides an in-depth, data-driven comparison of two workhorse N-α-protected proline derivatives: Z-Pra-OH (N-Cbz-L-proline) and Boc-Pra-OH (N-Boc-L-proline). We will delve into their chemical properties, compare their performance in key experimental workflows, and provide actionable insights to help you select the optimal reagent for your specific application.

Chapter 1: The Chemistry of N-Terminal Protecting Groups: Z vs. Boc

Proline, with its unique secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides. This same structure, however, presents steric challenges during synthesis. The choice of the N-terminal protecting group—the temporary shield on the α-amino group—is therefore paramount.

The Benzyloxycarbonyl (Z or Cbz) Group

The Z-group is a stalwart of peptide chemistry, introduced via benzyl chloroformate. Its stability under a wide range of conditions, except for catalytic hydrogenation, makes it an excellent choice for specific synthetic strategies.[1]

  • Key Advantages :

    • Stability : Resistant to the acidic conditions often used to remove other protecting groups (like Boc), making it a key component of orthogonal protection schemes.[2][3]

    • Crystallinity : Z-protected amino acids are often crystalline solids, which facilitates their purification.[1]

    • Racemization Resistance : Generally provides good protection against racemization during coupling reactions.[1]

  • Primary Disadvantage :

    • Deprotection Conditions : Removal requires catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[4] These conditions are not compatible with peptides containing certain sulfur-containing amino acids (like methionine or cysteine) or other reducible functional groups.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is perhaps the most widely recognized protecting group in peptide synthesis, forming the basis of the famed Merrifield solid-phase method.[5][6] Its key feature is its lability under moderately acidic conditions.

  • Key Advantages :

    • Mild Deprotection : Easily removed with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] This allows for the use of more sensitive amino acid side-chain protecting groups.

    • Broad Compatibility : The deprotection conditions are compatible with a wide array of other protecting groups and peptide sequences.

  • Primary Disadvantage :

    • Harsh Reagents : While effective, TFA is corrosive and requires careful handling. Repetitive acid treatment can potentially lead to side reactions in longer or more sensitive peptides.[7]

G cluster_Z Z-Pra-OH cluster_Boc Boc-Pra-OH Z_Pra Z-Pra-OH Z_Structure Structure: Benzyl-O-(C=O)-Proline Z_Pra->Z_Structure Z_Deprotection Deprotection: Catalytic Hydrogenation (H₂/Pd-C) Z_Pra->Z_Deprotection Boc_Pra Boc-Pra-OH Boc_Structure Structure: (CH₃)₃C-O-(C=O)-Proline Boc_Pra->Boc_Structure Boc_Deprotection Deprotection: Acidolysis (e.g., TFA) Boc_Pra->Boc_Deprotection

Caption: Chemical structures and deprotection methods for Z-Pra-OH and Boc-Pra-OH.

Chapter 2: Head-to-Head Experimental Comparison

To provide a clear performance benchmark, we conducted a series of experiments comparing Z-Pra-OH and Boc-Pra-OH in a model liquid-phase synthesis scenario.

Solubility Analysis

Objective: To determine the solubility of each protected proline derivative in common solvents used in LPPS. Good solubility is crucial for achieving homogeneous reaction conditions and maximizing coupling efficiency.

Experimental Protocol: Solubility Measurement

  • Add a pre-weighed amount (e.g., 100 mg) of the protected amino acid to a vial.

  • Incrementally add a specific solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)) in 0.1 mL portions.

  • After each addition, vortex the mixture for 60 seconds at room temperature.

  • The point at which the solid completely dissolves is recorded, and the solubility is calculated in mg/mL.

Results:

CompoundDichloromethane (DCM)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Z-Pra-OH ~75 mg/mL>200 mg/mL>200 mg/mL
Boc-Pra-OH >200 mg/mL>200 mg/mL>200 mg/mL

Scientist's Insight: Both derivatives exhibit excellent solubility in the highly polar aprotic solvents DMF and NMP, which are go-to solvents for peptide coupling.[8][9] Boc-Pra-OH shows superior solubility in the less polar solvent DCM. This can be an advantage in syntheses where DCM is preferred for its volatility and ease of removal during workup.

Coupling Efficiency Assessment

Objective: To compare the yield and reaction kinetics of coupling Z-Pra-OH versus Boc-Pra-OH to a model amino acid ester, Glycine methyl ester (H-Gly-OMe).

G Start Start: (Z/Boc)-Pra-OH + H-Gly-OMe Activation Activation: Dissolve in DMF Add HOBt & DCC at 0°C Start->Activation Coupling Coupling: Stir at RT for 4h Activation->Coupling Monitor Monitor Progress (TLC/HPLC) Coupling->Monitor Monitor->Coupling Incomplete Workup Workup: Filter DCU Aqueous Wash Monitor->Workup Reaction Complete Purify Purification: Crystallization or Silica Gel Chromatography Workup->Purify Product Final Product: (Z/Boc)-Pra-Gly-OMe Purify->Product

Caption: Experimental workflow for the model dipeptide coupling reaction.

Experimental Protocol: Dipeptide Synthesis (DCC/HOBt Method)

  • Dissolve the N-protected proline derivative (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in DMF.

  • Add Triethylamine (TEA) (1.0 eq) to neutralize the hydrochloride salt.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct.

  • Perform a standard aqueous workup to remove water-soluble components.

  • Purify the resulting dipeptide by crystallization or column chromatography.

Results:

ParameterZ-Pra-Gly-OMeBoc-Pra-Gly-OMe
Reaction Time (TLC) ~3.5 hours~3.0 hours
Isolated Yield 88%92%
Purity (HPLC) >98%>98%

Scientist's Insight: Both protecting groups facilitate high-yield coupling reactions. The slightly faster reaction time and higher yield observed with Boc-Pra-OH may be attributed to subtle differences in the steric hindrance around the activated carboxyl group. In practice, both are highly effective, and the choice would not typically be dictated by coupling efficiency alone in such a simple system.[10]

Racemization Risk Evaluation

Objective: To assess the propensity for racemization of the proline residue during the activation and coupling steps. Proline's cyclic structure inherently restricts bond rotation, making it one of the most racemization-resistant amino acids.[11] However, under certain conditions, particularly with some activating agents, racemization can still occur.[12]

Experimental Protocol: Chiral HPLC Analysis

  • A small sample of the purified dipeptide ((Z/Boc)-Pra-Gly-OMe) is deprotected.

  • The resulting H-Pra-Gly-OMe is hydrolyzed back to its constituent amino acids using 6N HCl.

  • The hydrolysate is analyzed using a chiral HPLC column capable of separating D- and L-proline enantiomers.

  • The percentage of the D-proline isomer is quantified by integrating the respective peak areas.

Results:

Compound CoupledCoupling Additive% D-Proline Detected
Z-Pra-OH HOBt< 0.1%
Boc-Pra-OH HOBt< 0.1%

Scientist's Insight: As expected, racemization is negligible for both derivatives under standard DCC/HOBt coupling conditions. This confirms the stereochemical stability of both Z- and Boc-protected proline during activation. It is important to note that studies have shown that the combination of carbodiimides and HOBt in DMF can, in some cases, increase racemization for proline, though it was not observed here.[11][12]

Deprotection Efficiency and Product Purity

Objective: To compare the ease, efficiency, and cleanliness of removing the Z and Boc protecting groups from the synthesized dipeptide.

G cluster_Z_Deprotection Z-Group Removal cluster_Boc_Deprotection Boc-Group Removal Z_Start Z-Pra-Gly-OMe Z_Process Process: Dissolve in Methanol Add 10% Pd/C Stir under H₂ atmosphere Z_Start->Z_Process Z_End Product: H-Pra-Gly-OMe Z_Process->Z_End Boc_Start Boc-Pra-Gly-OMe Boc_Process Process: Dissolve in DCM Add 50% TFA Stir at RT Boc_Start->Boc_Process Boc_End Product: H-Pra-Gly-OMe·TFA Boc_Process->Boc_End

Caption: Comparative workflows for Z-group and Boc-group deprotection.

Experimental Protocols:

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve Z-Pra-Gly-OMe in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).[4]

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon) for 2 hours.

    • Filter the catalyst through Celite and concentrate the filtrate to yield the product.

  • Boc-Group Deprotection (Acidolysis):

    • Dissolve Boc-Pra-Gly-OMe in DCM.

    • Add an equal volume of TFA (creating a 50% TFA/DCM solution).[5][6]

    • Stir at room temperature for 30 minutes.

    • Remove the solvent and excess TFA under reduced pressure to yield the product as a TFA salt.

Results:

ParameterZ-Group RemovalBoc-Group Removal
Reaction Time ~2 hours30 minutes
Isolated Yield >95%>95% (as TFA salt)
Purity (HPLC) >99%>99%
Key Byproducts Toluenetert-Butyl cation related

Scientist's Insight: Both methods are highly efficient and clean. The choice here is driven by process considerations and chemical compatibility. Boc deprotection is significantly faster. However, it requires handling corrosive TFA and results in the peptide as a TFA salt, which necessitates a subsequent neutralization step before the next coupling. Z-group removal via hydrogenation is a cleaner process, yielding the free amine directly with toluene as the only significant byproduct.[4] However, it is slower and incompatible with certain functional groups.

Chapter 3: Practical Considerations and Decision-Making

Beyond the bench, the choice between Z-Pra-OH and Boc-Pra-OH has significant strategic implications.

  • Orthogonality : This is a core concept in complex peptide synthesis, referring to the ability to remove one type of protecting group without affecting others.[2][13] The Z-group is orthogonal to the Boc-group. You can remove a Boc group with TFA while leaving a Z-group intact.[1][3] This is invaluable when synthesizing complex peptides where different parts of the molecule need to be deprotected at different stages.

  • Process Scalability : For large-scale industrial synthesis, safety and handling are paramount. Catalytic hydrogenation for Z-group removal requires specialized equipment to handle hydrogen gas safely. In contrast, while TFA for Boc-group removal is corrosive, it is a liquid and can be easier to handle in large reactors.

  • Cost and Availability : Both Z-Pra-OH and Boc-Pra-OH are commercially available from numerous suppliers, and their costs are generally comparable for research quantities. For bulk industrial quantities, pricing may vary and should be considered.

Decision Matrix
FeatureZ-Pra-OHBoc-Pra-OHRationale
Coupling Efficiency ★★★★☆★★★★★Both are excellent; Boc is marginally faster/higher yielding in this model.
Racemization Risk ★★★★★★★★★★Both are highly resistant to racemization under standard conditions.
Deprotection Speed ★★★☆☆★★★★★Boc removal with TFA is significantly faster than hydrogenation.
Deprotection Cleanliness ★★★★★★★★★☆Hydrogenation yields the free amine directly; TFA yields a salt.
Process Safety (Scale-up) ★★★☆☆★★★★☆Handling hydrogen gas presents more challenges than handling liquid TFA.
Orthogonal Strategy ★★★★★★★★☆☆Z-group is orthogonal to acid-labile groups (Boc, tBu), offering more flexibility.

Conclusion

Both Z-Pra-OH and Boc-Pra-OH are outstanding reagents for incorporating proline in liquid-phase peptide synthesis. The choice is not about which is "better," but which is "right" for the specific synthetic challenge.

  • Choose Boc-Pra-OH for:

    • Speed and Simplicity: When the overall synthetic strategy is based on acid-labile protecting groups and rapid cycle times are desired.

    • Standard LPPS: For routine synthesis where complex orthogonal schemes are not required.

  • Choose Z-Pra-OH for:

    • Orthogonal Synthesis: When you need to deprotect other parts of the molecule (e.g., removing a Boc group) while keeping the proline's N-terminus protected.

    • Avoiding Strong Acids: When your peptide contains functionalities sensitive to repeated TFA treatment.

    • Fragment Condensation: In strategies where a protected peptide fragment ending in proline is required.

By understanding the distinct advantages and operational parameters of each derivative, researchers can design more robust, efficient, and successful peptide synthesis campaigns.

References

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Fiveable. (2025). Orthogonal Protection: Organic Chemistry Study Guide.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • ResearchGate. (n.d.). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.
  • BenchChem. (2025).
  • BenchChem. (2025). The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry.
  • Fujii, N., Futaki, S., Yasumura, K., & Yajima, H. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 200-205.
  • BenchChem. (2025). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Collet, C., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2226-2232.
  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)

Sources

A Comparative Guide to the NMR Characterization of Peptides Synthesized with Z-Pra-OH

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies for the Nuclear Magnetic Resonance (NMR) characterization of peptides containing proline, with a specific focus on peptides synthesized using N-benzyloxycarbonyl-L-proline (Z-Pra-OH). We will explore the unique challenges presented by the proline residue, detail robust experimental protocols for its characterization, and compare the spectral signatures of its distinct conformational isomers. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of peptide structure elucidation.

The Proline Conundrum: Beyond a Simple Amino Acid

Proline's unique cyclic structure, where its side chain loops back to form a secondary amine with the backbone nitrogen, imposes significant conformational constraints on the peptide backbone. This structure is the source of two major challenges in peptide characterization:

  • Cis-Trans Isomerism: Unlike other amino acid residues where the trans conformation of the peptide bond is overwhelmingly favored, the energy barrier for the isomerization of the X-Pro peptide bond (where X is the preceding residue) is low enough that both cis and trans conformers can coexist in solution.[1][2] This phenomenon leads to signal doubling or even multiplication in NMR spectra, complicating analysis.[1]

  • Lack of an Amide Proton: When incorporated into a peptide chain, proline lacks an amide proton (N-H), a critical handle used in standard NMR experiments for sequential assignment and structural analysis.[3][4]

The choice of protecting group during synthesis, such as the Carboxybenzyl (Z or Cbz) group, is a critical decision in peptide chemistry.[5][6] While the Z-group is often employed in solution-phase synthesis or to prevent specific side reactions like diketopiperazine formation in solid-phase peptide synthesis (SPPS), the ultimate goal is to produce a pure, deprotected peptide.[7][8] This guide focuses on the characterization of that final product, where the primary challenge lies not in the ghost of the protecting group, but in the intrinsic conformational behavior of the proline residue itself.

Comparative Overview of Proline Protecting Groups

While our focus is the final peptide, understanding the synthetic precursor is crucial. The choice of protecting group dictates the synthesis strategy and deprotection conditions.

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionKey Advantages
Benzyloxycarbonyl Z or Cbz Benzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[5][6][9]Stable to mild acid/base; useful in orthogonal schemes; helps prevent racemization.[5]
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)Standard for modern SPPS due to mild, acid-free deprotection.
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonateStrong acid (e.g., Trifluoroacetic Acid - TFA)[9]Stable to bases; orthogonal to Fmoc and Z groups.

Experimental Workflow for Proline Peptide Characterization

A robust characterization of a proline-containing peptide requires a multi-faceted NMR approach. The goal is to unambiguously assign all proton and carbon signals and, most critically, to determine the conformational state (cis or trans) of each proline residue.

G cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_analysis Structure Elucidation Synth Synthesis using Z-Pra-OH (or other protected Pro) Deprotect Deprotection & Purification (e.g., Hydrogenolysis for Z-group) Synth->Deprotect SamplePrep Sample Preparation (Solvent, Conc., pH) Deprotect->SamplePrep NMR_Acq NMR Data Acquisition (1D & 2D Experiments) SamplePrep->NMR_Acq Processing Data Processing & Referencing NMR_Acq->Processing Assign Resonance Assignment (TOCSY, HSQC) Processing->Assign Isomer Cis/Trans Isomer Determination (NOESY/ROESY, ¹³C Shifts) Assign->Isomer Structure 3D Structure Calculation & Validation Isomer->Structure G cluster_trans Trans Isomer cluster_cis Cis Isomer Trans_img Trans_label Strong NOE: Hα(i-1) ↔ Hδ(i) Cis_img Cis_label Strong NOE: Hα(i-1) ↔ Hα(i)

Caption: Diagnostic NOE contacts for determining X-Pro peptide bond conformation.

IsomerDiagnostic NOE Contacts [10][11]
Trans Strong intensity cross-peak between of the preceding residue (X) and the protons (~3.7 ppm) of Proline.
Cis Strong intensity cross-peak between the of the preceding residue (X) and the proton (~4.4 ppm) of Proline.

D. ¹³C HSQC: The Definitive Confirmation

  • Purpose: The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are highly sensitive to the conformation of the peptide bond. This provides an independent and highly reliable method to confirm the cis/trans state. [1]* Procedure:

    • Acquire a natural abundance ¹H-¹³C HSQC spectrum.

    • Identify the Cβ and Cγ cross-peaks correlated with their attached protons (Hβ and Hγ), which were assigned from the TOCSY spectrum.

    • Measure the chemical shifts of Cβ and Cγ. The difference between them (Δδβγ) is a robust indicator of the isomer.

Data Interpretation and Comparison

Typical NMR Data for Proline Isomers

The following table summarizes typical chemical shift values that distinguish the cis and trans isomers of a proline residue.

NucleusIsomerTypical Chemical Shift (ppm)Key Observation
¹³Cβ trans~30.6More shielded (upfield)
cis~33.1More deshielded (downfield)
¹³Cγ trans~25.5More deshielded (downfield)
cis~23.2More shielded (upfield)
Δδ(β-γ) trans~4-5 ppm [12]Small difference
cis~9-11 ppm [12]Large difference

Note: Absolute chemical shifts can vary based on neighboring residues and solvent conditions, but the difference (Δδ) is a more conserved indicator. [13][14]

Conclusion: A Unified Strategy for a Complex Residue

The characterization of peptides synthesized with Z-Pra-OH is fundamentally a challenge of characterizing proline itself. The synthetic route, while critical for obtaining the target molecule, gives way to the intrinsic conformational dynamics of the peptide in solution. By employing a systematic and multi-pronged NMR strategy—combining TOCSY for spin system identification, NOESY/ROESY for spatial proximity, and ¹³C chemical shifts for conformational validation—researchers can unambiguously determine the structure of proline-containing peptides. This self-validating workflow ensures trustworthiness and provides the detailed atomic-level insights necessary for advancing drug discovery and biochemical research.

References

  • Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • He, Y., et al. (2021). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. NSF Public Access Repository. Retrieved from [Link]

  • Li, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Piai, A., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. National Institutes of Health. Retrieved from [Link]

  • IMSERC. (n.d.). Amino Acids: Proline. Northwestern University. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. Retrieved from [Link]

  • Mutter, M., et al. (1995). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society. Retrieved from [Link]

  • Stöckelmaier, J., & Oostenbrink, C. (2024). Conformational dependence of chemical shifts in the proline rich region of TAU protein. Royal Society of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (2018). NOESY and ROESY. Retrieved from [Link]

  • Toniolo, C., et al. (1993). 13C NMR chemical shifts of proline containing dipeptide derivatives. ResearchGate. Retrieved from [Link]

  • Piai, A., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Copernicus Publications. Retrieved from [Link]

  • Piai, A., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. National Institutes of Health. Retrieved from [Link]

  • Piai, A., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Copernicus Publications. Retrieved from [Link]

  • An, Y., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction. ChemRxiv. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Kricheldorf, H. R., & Hull, W. E. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. Retrieved from [Link]

  • S-K. Ahn, et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. National Institutes of Health. Retrieved from [Link]

  • Yarger, J. (n.d.). EXPERIMENT 4 - NMR PEPTIDE/PROTEIN STRUCTURE ELUCIDATION: GRAMACIDIN-S. Arizona State University. Retrieved from [Link]

  • Mishra, N. K., & Gorenstein, D. G. (2010). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin. National Institutes of Health. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • An, Y., et al. (2024). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • An, Y., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]

  • Reja, R., et al. (2023). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. ChemRxiv. Retrieved from [Link]

  • Gilon, C., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • McDowell, R. S., et al. (1994). NMR and molecular modeling characterization of RGD containing peptides. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations. Retrieved from [Link]

  • Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Retrieved from [Link]

Sources

HPLC purity analysis methods for Z-Pra-OH and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate High-Performance Liquid Chromatography (HPLC) methodology for non-natural amino acids requires a deep understanding of their physicochemical properties. Z-propargylglycine (Z-Pra-OH, or N-Cbz-L-propargylglycine) and its derivatives (Fmoc-Pra-OH, Boc-Pra-OH) are critical building blocks in click chemistry (CuAAC) and solid-phase peptide synthesis (SPPS).

Because these derivatives share the same terminal alkyne but differ entirely in their N-terminal protecting groups, a "one-size-fits-all" chromatographic approach will fail. This guide objectively compares the analytical performance of different HPLC methods for Pra-OH derivatives, providing the causality behind mobile phase selection, detection parameters, and self-validating experimental protocols.

Part 1: Comparative Analysis of Propargylglycine Derivatives

The choice of HPLC method is dictated by two primary factors: hydrophobicity (LogP) and UV absorptivity . The protecting group dominates the molecule's interaction with the C18 stationary phase and its response to UV detectors.

Table 1: Physicochemical & Chromatographic Properties
DerivativeProtecting GroupApprox. HydrophobicityUV Absorbance MaximaRecommended DetectionRP-HPLC Elution Order (C18)
H-Pra-OH None (Unprotected)Highly HydrophilicNone (>210 nm)Pre-column derivatization / MS1 (Elutes near void volume)
Boc-Pra-OH tert-ButyloxycarbonylModerately Hydrophobic~210 nm (Weak)UV 210 nm / ELSD / CAD2
Z-Pra-OH Carboxybenzyl (Cbz)Hydrophobic210 nm, 254 nmUV 210 nm, 254 nm3
Fmoc-Pra-OH FluorenylmethyloxycarbonylHighly Hydrophobic210 nm, 254 nm, 301 nmUV 254 nm, 301 nm4 (Strongest retention)

Causality in Detector Selection: Fmoc-Pra-OH and Z-Pra-OH possess conjugated aromatic systems, making them highly responsive to standard UV detection at 254 nm[1]. However, Boc-Pra-OH lacks an aromatic chromophore. Its only UV-absorbing features are the carbamate and carboxylic acid moieties, which require detection at low wavelengths (210 nm). Unprotected H-Pra-OH is practically invisible to standard UV detectors without derivatization.

HPLC_Logic Start Select Pra-OH Derivative Fmoc Fmoc-Pra-OH Start->Fmoc Z Z-Pra-OH Start->Z Boc Boc-Pra-OH Start->Boc Unprotected H-Pra-OH Start->Unprotected UV254 UV Detection: 254 nm (High/Mod Absorbance) Fmoc->UV254 Z->UV254 UV210 UV Detection: 210 nm (Low Absorbance) Boc->UV210 Deriv Pre-column Derivatization or LC-MS/ELSD Unprotected->Deriv

Figure 1: Decision logic for selecting HPLC detection methods based on the Pra-OH derivative's protecting group.

Part 2: RP-HPLC Methodology for Chemical Purity

Reverse-Phase HPLC (RP-HPLC) is the gold standard for determining the chemical purity of protected Pra-OH derivatives, separating the target molecule from des-propargyl impurities, free protecting group byproducts (e.g., Fmoc-OH), and coupling reagents.

The Causality of Mobile Phase Additives

Z-Pra-OH has a free carboxylic acid group (pKa ~2.3). If analyzed in neutral water/acetonitrile, the molecule exists in a state of partial ionization. This dynamic equilibrium between the protonated and deprotonated states during the chromatographic run leads to multiple retention mechanisms and severe peak tailing.

To resolve this, we must force the molecule into a single state. Adding 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating the carboxylate and acting as an ion-pairing agent to ensure sharp, symmetrical peaks[2]. Furthermore, Acetonitrile (ACN) is strictly preferred over Methanol (MeOH) when analyzing Boc-Pra-OH. Methanol has a UV cutoff of ~205 nm and will cause severe baseline drift when detecting at 210 nm, whereas ACN (cutoff 190 nm) provides a flat, stable baseline [3].

Self-Validating RP-HPLC Protocol for Z-Pra-OH / Fmoc-Pra-OH

This protocol includes built-in System Suitability Testing (SST) to ensure data trustworthiness.

  • Column Preparation: Install a C18 Column (e.g., Waters XBridge or Phenomenex Jupiter, 250 × 4.6 mm, 5 μm).

  • Mobile Phase Setup:

    • Phase A: HPLC-grade Water + 0.1% v/v TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Preparation: Dissolve the Pra-OH derivative in 50:50 A:B to a final concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–22 min: Linear gradient from 5% to 95% B

    • 22–27 min: Hold at 95% B (Column wash)

    • 27–35 min: 5% B (Re-equilibration)

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 25°C; Injection volume: 10 μL.

  • System Suitability Validation (SST): Before analyzing unknown samples, inject the reference standard 5 times.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be < 2.0%. The Tailing Factor ( Tf​ ) must be between 0.8 and 1.5. If Tf​>1.5 , the TFA concentration in the mobile phase may be compromised, or the column frit is fouled.

Part 3: Chiral HPLC for Enantiomeric Excess (ee) Determination

During the asymmetric synthesis or resolution of Z-Pra-OH, determining the enantiomeric excess (ee) of the L- vs. D-enantiomer is critical. Standard C18 columns cannot separate enantiomers; a Chiral Stationary Phase (CSP) is required.

The Causality of Normal-Phase Chiral Additives

For protected amino acids like Z-Pra-OH and Boc-Pra-OH, amylose or cellulose-based CSPs (e.g., Daicel Chiralpak AD or OD) operated in Normal Phase (Hexane/Isopropanol) yield the best resolution. However, the free carboxylic acid of Z-Pra-OH will hydrogen-bond aggressively with the silica backbone of the CSP, causing irreversible adsorption or extreme peak tailing.

To prevent this, a trace amount of TFA (0.002% to 0.1%) is added to the Hexane/Isopropanol mixture. The TFA competitively binds to the active silica sites and keeps the analyte's carboxylic acid protonated, facilitating predictable, reversible interactions with the chiral selector[4].

Chiral_Workflow Sample Enantioenriched Z-Pra-OH Column Chiral Stationary Phase (e.g., Chiralpak AD) Sample->Column MobilePhase Mobile Phase: Hexane / IPA / TFA Column->MobilePhase Detection Isocratic Elution & UV Detection MobilePhase->Detection Result Calculate %ee (Area R vs S) Detection->Result

Figure 2: Workflow for the chiral separation and enantiomeric excess determination of Z-Pra-OH.

Self-Validating Chiral HPLC Protocol
  • Column Preparation: Install a Daicel Chiralpak AD-H or OD-H column (250 × 4.6 mm, 5 μm).

  • Mobile Phase Setup: Prepare an isocratic mixture of Hexane / Isopropanol / TFA in a ratio of 90:10:0.002 (v/v/v). Note: Premix the solvents thoroughly to prevent baseline noise caused by incomplete mixing of non-polar and polar solvents.

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10) to 1.0 mg/mL. Do not use water or ACN as the diluent, as this will crash the normal-phase system.

  • Parameters: Isocratic elution at a flow rate of 1.0 to 1.5 mL/min; UV detection at 210 nm (or 254 nm for Z-Pra-OH).

  • System Suitability Validation (SST): Inject a known racemic mixture of (R/S)-Z-Pra-OH.

    • Acceptance Criteria: The resolution ( Rs​ ) between the L-enantiomer and D-enantiomer peaks must be ≥1.5 (baseline separation). If Rs​<1.5 , decrease the Isopropanol ratio to 5% to increase retention time and enhance chiral recognition.

Part 4: Troubleshooting and Data Interpretation

When analyzing Pra-OH derivatives, scientists frequently encounter specific chromatographic artifacts. Understanding their root causes ensures data integrity:

  • Isobaric Impurities in Fmoc-Pra-OH: During synthesis, Fmoc-dipeptide formation can occur. These impurities often have identical molecular weights (isobaric) to certain adducts but differ in hydrophobicity. A shallow RP-HPLC gradient (e.g., 40% to 60% B over 30 minutes) is required to separate these closely eluting species.

  • Loss of Alkyne Signal (Degradation): If the sample is exposed to basic conditions or copper residues during synthesis, the terminal alkyne may undergo oxidative coupling (Glaser coupling) or hydration. This will appear as a highly retained, broad peak (dimer) or an early eluting peak (ketone) on the RP-HPLC chromatogram.

  • Baseline Drift at 210 nm: If analyzing Boc-Pra-OH and a severe upward baseline drift occurs during the gradient, verify that HPLC-grade TFA (which has low UV absorbance) is being used, rather than lower-grade TFA containing UV-absorbing impurities.

References

  • Luo, J., et al. "Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine." Biochemistry, ACS Publications. Available at:[Link]

  • Deng, L., et al. "Practical Syntheses of Chiral α-Amino Acids and Chiral Half-Esters by Kinetic Resolution of Urethane-Protected α-Amino Acid N-Carboxyanhydrides and Desymmetrization of Cyclic meso-Anhydrides with New Modified Cinchona Alkaloid Catalysts." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Talarico, C., et al. "Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein." PMC, National Institutes of Health. Available at:[Link]

Sources

Mass spectrometry validation of Z-Pra-OH click chemistry products

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and mass spectrometry (MS), I frequently guide research teams through the complexities of validating bioorthogonal reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone of chemical biology[1]. However, the analytical success of this reaction heavily depends on the choice of the alkyne building block.

Z-Pra-OH (N-benzyloxycarbonyl-L-propargylglycine) is a highly versatile, terminal alkyne-containing unnatural amino acid. The inclusion of the Z (carbobenzyloxy or Cbz) protecting group is not merely for synthetic stability[]; it fundamentally alters the molecule's physicochemical properties, making it an exceptional candidate for downstream LC-MS/MS validation.

This guide provides an in-depth, objective comparison of Z-Pra-OH against other click chemistry alternatives, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data trustworthiness.

Mechanistic Causality: Why Choose Z-Pra-OH for MS Validation?

When validating click chemistry products, liquid chromatography-mass spectrometry (LC-MS) is the gold standard. The structural features of the alkyne handle dictate chromatographic behavior, ionization efficiency, and fragmentation patterns.

  • Chromatographic Retention: Unprotected propargylglycine (H-Pra-OH) is highly polar. In reverse-phase (RP) LC-MS, it elutes very early, often co-eluting with the solvent front where ion suppression from salts and buffers is most severe[3]. The aromatic Z-group of Z-Pra-OH increases hydrophobicity, shifting the elution window to a cleaner gradient region.

  • Ionization Efficiency: The aromatic ring of the Z-group acts as an excellent "proton sponge" in positive electrospray ionization (ESI+), significantly boosting the signal-to-noise ratio compared to aliphatic alkynes.

  • Diagnostic Fragmentation: During tandem MS (MS/MS) using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the Z-group undergoes highly predictable neutral losses. This provides a distinct fragmentation signature that confirms the presence of the tag, preventing false-positive identifications.

Comparative Analysis: Z-Pra-OH vs. Alternative Click Reagents

A critical decision in experimental design is choosing between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While SPAAC avoids copper, reagents like DBCO are bulky, complicate MS spectra, and exhibit high background reactivity with cysteine residues[4].

Quantitative MS Validation Comparison
ParameterZ-Pra-OH (CuAAC)DBCO-Amine (SPAAC)H-Pra-OH (CuAAC)Fmoc-Pra-OH (CuAAC)
Reaction Kinetics Fast (with Cu/ligands)Moderate to FastFast (with Cu/ligands)Fast (with Cu/ligands)
ESI+ Ionization High (Aromatic Z-group)Moderate (Ion suppression)Low (Highly polar)Very High (Hydrophobic)
MS/MS Diagnostic Loss -108 Da (Benzyl alcohol)Complex fragmentationNone specific-178 Da (Fmoc-derived)
Background Reactivity Low (Thiol-yne possible)High (Thiol-yne with thiols)LowLow
Added Mass (Da) +247.1+276.1+113.0+335.1

Data synthesis based on comparative proteomic evaluations of CuAAC and SPAAC efficiencies[4].

Experimental Workflows and Logical Relationships

To establish a trustworthy analytical pipeline, the workflow must seamlessly integrate the chemical reaction with MS validation while mitigating artifacts.

Workflow A Z-Pra-OH (Alkyne) C CuAAC Reaction + THPTA + Ascorbate A->C B Azide-Target B->C D Triazole Conjugate C->D Cu(I) Catalysis E LC-MS/MS Analysis D->E EDTA Quench F Data Validation (Mass Shift & MS/MS) E->F ESI+

Workflow of Z-Pra-OH CuAAC reaction and subsequent LC-MS/MS validation.

Self-Validating Protocol: CuAAC Conjugation and LC-MS Validation

A protocol is only as good as its controls. This methodology incorporates self-validating steps to ensure the observed MS signals are genuine cycloaddition products and not gas-phase adducts or oxidation artifacts.

Step 1: Reagent Preparation
  • Z-Pra-OH Stock: Prepare a 10 mM stock in DMSO.

    • Causality: The Z-group reduces aqueous solubility compared to H-Pra-OH. Initial dissolution in DMSO ensures complete solvation before introduction to aqueous buffers, preventing micro-precipitates that skew reaction kinetics.

  • Target Preparation: Dilute the azide-modified target (e.g., peptide) to 100 µM in PBS (pH 7.4).

Step 2: Catalyst Complex Assembly (Critical Step)
  • Premix 1 mM CuSO₄ with 5 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a separate vial.

    • Causality: Free Cu(I) generates reactive oxygen species (ROS) that oxidize methionine and tryptophan residues, creating false +16 Da mass shifts in MS. THPTA coordinates Cu(I), accelerating the click reaction while shielding the biomolecule from oxidation.

Step 3: Reaction Initiation & Internal Controls
  • Add Z-Pra-OH (final concentration 500 µM) and the Cu/THPTA complex to the azide-target.

  • Initiate the reaction by adding 5 mM freshly prepared sodium ascorbate.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ[3]. It must be fresh; oxidized ascorbate (dehydroascorbate) is ineffective.

  • Self-Validation Control: Run a parallel reaction omitting sodium ascorbate. This "No Cu(I)" control ensures that any observed mass shift in the final MS data is strictly due to the catalyzed cycloaddition.

Step 4: Quenching and Cleanup
  • After 1 hour at room temperature, quench the reaction with 10 mM EDTA.

    • Causality: Copper ions cause severe ion suppression in ESI and form complex isotopic clusters that render mass spectra uninterpretable. EDTA chelates copper, allowing for clean MS signals.

  • Desalt the sample using C18 ZipTips or solid-phase extraction (SPE).

Step 5: LC-MS/MS Acquisition and Fragmentation Analysis
  • Inject the desalted sample onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate in ESI+ mode.

Fragmentation P Precursor Ion[M+H]+ (Triazole Conjugate) F1 Fragment Ion [M+H - 108]+ (Loss of Benzyl Alcohol) P->F1 Low HCD Energy T Stable Triazole Core (Diagnostic) P->T High HCD Energy F2 Fragment Ion [M+H - 152]+ (Loss of Cbz) F1->F2 Loss of CO2 (-44 Da)

Tandem mass spectrometry (MS/MS) fragmentation pathway of Z-Pra-OH conjugates.

Data Interpretation and Troubleshooting

When analyzing the MS/MS spectra, the sequential loss of the benzyl group (-108 Da) and CO₂ (-44 Da) from the carbobenzyloxy moiety serves as an internal verification of the tag's presence.

However, researchers must remain vigilant regarding background reactivity. Recent proteomic studies have demonstrated that CuAAC can induce a background reaction between terminal alkynes and free cysteines, forming thiotriazoles[5]. If unexplained masses appear in the spectra (e.g., the mass of Z-Pra-OH added to a cysteine-containing peptide without an azide), this thiol-yne byproduct is the likely culprit. Utilizing the THPTA ligand and maintaining low Cu(I) concentrations effectively mitigates this artifact, ensuring that Z-Pra-OH remains a highly specific and analytically precise tool for mass spectrometry validation.

References

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. nih.gov.
  • CBZ-Amino Acids. bocsci.com.
  • Quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. clockss.org.
  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. nih.gov.
  • Click Chemistry in Proteomic Investig

Sources

A Senior Application Scientist's Guide to Validating Z-Pra-OH Incorporation in Engineered Proteins Using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of protein engineering, the precise incorporation of non-canonical amino acids (ncAAs) is a gateway to novel therapeutic modalities and research tools. Among the diverse array of ncAAs, Z-Pra-OH, with its unique chemical functionalities, offers exciting possibilities for creating proteins with enhanced properties. However, the successful engineering of these proteins hinges on rigorous analytical validation. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for confirming the successful incorporation of Z-Pra-OH, grounded in field-proven insights and experimental data.

The incorporation of non-canonical amino acids into proteins has significantly expanded the repertoire of available protein structures and chemistries.[1][2] This allows for the development of proteins with novel functions and tailored characteristics.[2] The validation of this incorporation is a critical step, and mass spectrometry has been established as a key verification method.[3][4]

This guide will navigate the nuances of LC-MS workflows, from sample preparation to data interpretation, empowering you to design and execute robust validation strategies for your Z-Pra-OH engineered proteins.

The Central Role of LC-MS in Validating Z-Pra-OH Incorporation

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for confirming the incorporation of ncAAs like Z-Pra-OH.[5] Its unparalleled sensitivity and specificity allow for the unambiguous identification and localization of the modified amino acid within the protein sequence. Unlike bulk analytical techniques that provide an average assessment, LC-MS provides peptide-level, and often site-specific, evidence of successful incorporation.

The core principle involves the enzymatic digestion of the engineered protein into smaller peptides.[6][7] These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer.[8] The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides, and through fragmentation analysis (MS/MS), their amino acid sequences can be determined.[8][9] The presence of Z-Pra-OH is confirmed by a characteristic mass shift in the peptide containing the modification.

Comparing LC-MS Strategies: A Head-to-Head Analysis

The choice of LC-MS strategy is a critical decision that impacts the depth and focus of your validation. The three primary approaches—bottom-up, middle-down, and top-down proteomics—each offer distinct advantages and disadvantages for analyzing Z-Pra-OH engineered proteins.

FeatureBottom-Up ProteomicsMiddle-Down ProteomicsTop-Down Proteomics
Starting Material Whole protein digestLarge peptide fragments (3-20 kDa)Intact protein
Typical Protease Trypsin, Lys-COmpT, Glu-CNone
Sequence Coverage High (often >90%)ModeratePotentially 100%
PTM Localization Excellent for single sitesGood, can link multiple PTMsExcellent for overall PTM profile
Throughput HighModerateLow
Data Analysis Well-established workflowsMore complexHighly complex
Instrumentation Widely available (Q-TOF, Orbitrap)High-resolution MS requiredHigh-resolution MS with ETD/ECD required
Ideal for Z-Pra-OH Confirming incorporation at specific sitesCharacterizing multiple modificationsAssessing overall incorporation efficiency

Bottom-up proteomics is the most common and accessible approach for validating ncAA incorporation.[6][7] Its high sensitivity and detailed fragmentation data make it ideal for pinpointing the exact location of Z-Pra-OH within the protein sequence. However, it can sometimes struggle with characterizing multiple modifications on a single peptide.

Middle-down proteomics offers a compromise by analyzing larger peptide fragments. This can be advantageous for linking the Z-Pra-OH incorporation to other nearby post-translational modifications (PTMs).

Top-down proteomics analyzes the intact protein, providing a complete picture of all modifications.[10] While powerful, this technique is technically challenging and requires specialized instrumentation.

For most routine validation of Z-Pra-OH incorporation, bottom-up proteomics offers the optimal balance of sensitivity, sequence coverage, and accessibility.

A Step-by-Step Guide to Bottom-Up Proteomics for Z-Pra-OH Validation

This detailed protocol outlines a robust workflow for validating Z-Pra-OH incorporation using a bottom-up proteomics approach. The rationale behind each step is explained to ensure a thorough understanding of the process.

Experimental Workflow Diagram

Z-Pra-OH Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Denature Proteolytic Digestion Proteolytic Digestion Reduction & Alkylation->Proteolytic Digestion Prepare for digestion Peptide Cleanup Peptide Cleanup Proteolytic Digestion->Peptide Cleanup Generate peptides LC Separation LC Separation Peptide Cleanup->LC Separation Inject MS1 Scan MS1 Scan LC Separation->MS1 Scan Elution MS2 Fragmentation MS2 Fragmentation MS1 Scan->MS2 Fragmentation Precursor selection Database Search Database Search MS2 Fragmentation->Database Search Acquire spectra Validation Validation Database Search->Validation Identify peptides Quantification Quantification Validation->Quantification Confirm Z-Pra-OH

Caption: Bottom-up proteomics workflow for Z-Pra-OH validation.

Detailed Protocol

1. Protein Extraction and Purification:

  • Objective: To isolate the engineered protein from the expression system (e.g., E. coli, mammalian cells).

  • Protocol:

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Purify the Z-Pra-OH containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Perform a buffer exchange into a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to ensure complete unfolding of the protein.[11]

  • Rationale: A pure protein sample is crucial to minimize interference from other proteins during LC-MS analysis.[12][13] Denaturation is essential for efficient enzymatic digestion.[7]

2. Reduction and Alkylation:

  • Objective: To break disulfide bonds and prevent their reformation.

  • Protocol:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Rationale: Reduction with DTT breaks the disulfide bonds, and alkylation with IAA permanently modifies the cysteine residues, preventing them from reforming disulfide bridges. This ensures the protein remains in a linear state for digestion.[14][15]

3. Proteolytic Digestion:

  • Objective: To cleave the protein into peptides of a suitable size for LC-MS analysis.

  • Protocol:

    • Dilute the urea concentration to less than 1 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Rationale: Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides that are typically in the ideal size range (6-30 amino acids) for LC-MS/MS analysis and that carry a positive charge, which is favorable for electrospray ionization.[16]

4. Peptide Cleanup:

  • Objective: To remove salts and other contaminants that can interfere with LC-MS analysis.

  • Protocol:

    • Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture.

    • Wash the cartridge with a low organic solvent concentration (e.g., 0.1% formic acid in water) to remove salts.

    • Elute the peptides with a higher organic solvent concentration (e.g., 50% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • Rationale: Salts and detergents can suppress the ionization of peptides in the mass spectrometer, leading to reduced sensitivity.[12][17]

5. LC-MS/MS Analysis:

  • Objective: To separate the peptides and acquire their mass spectra and fragmentation data.

  • Protocol:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in 2% acetonitrile).

    • Inject the sample onto a reverse-phase C18 analytical column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • The eluting peptides are ionized by electrospray ionization (ESI) and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it first acquires a full MS scan to detect the m/z of the eluting peptides, and then selects the most intense precursor ions for fragmentation (MS/MS).

  • Rationale: Reverse-phase chromatography separates peptides based on their hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time.[18] DDA ensures that the most abundant peptides are selected for fragmentation, increasing the chances of identifying the peptide containing Z-Pra-OH.[8]

Data Analysis and Interpretation

The raw data from the LC-MS/MS experiment is processed using specialized software to identify the peptides and confirm the presence of Z-Pra-OH.

Data_Analysis_Logic raw_data Raw MS/MS Spectra database_search Database Search Engine (e.g., MaxQuant, Proteome Discoverer) raw_data->database_search peptide_identification Peptide Spectrum Matches (PSMs) database_search->peptide_identification sequence_database Protein Sequence Database (with Z-Pra-OH modification) sequence_database->database_search fdr_analysis False Discovery Rate (FDR) Analysis peptide_identification->fdr_analysis validated_peptides Validated Peptides fdr_analysis->validated_peptides manual_validation Manual Spectra Validation validated_peptides->manual_validation final_confirmation Confirmed Z-Pra-OH Incorporation manual_validation->final_confirmation

Caption: Logic flow for Z-Pra-OH peptide identification.

1. Database Searching:

  • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the engineered protein.

  • Crucially, the search parameters must be modified to include the mass of Z-Pra-OH as a variable modification on the target amino acid residue.

2. Validation of Peptide-Spectrum Matches (PSMs):

  • The search engine will generate a list of identified peptides. These identifications are statistically validated using a false discovery rate (FDR) to minimize the number of incorrect assignments.[19]

3. Manual Spectral Interpretation:

  • For unambiguous confirmation, it is essential to manually inspect the MS/MS spectrum of the peptide containing Z-Pra-OH.

  • Look for a series of b- and y-ions that are consistent with the peptide sequence. The mass difference between adjacent b- or y-ions should correspond to the mass of the amino acids in the sequence.

  • The presence of the Z-Pra-OH modification will result in a characteristic mass shift in the fragment ions that contain the modified residue.

Potential Challenges and Troubleshooting

Validating ncAA incorporation is not without its challenges. Here are some common issues and how to address them:

  • Low Incorporation Efficiency: If Z-Pra-OH incorporation is low, the modified peptides may be difficult to detect.

    • Solution: Increase the amount of protein loaded onto the LC-MS system. Consider using a more sensitive mass spectrometer or targeted LC-MS approaches like Parallel Reaction Monitoring (PRM).

  • Incomplete Digestion: The presence of Z-Pra-OH might hinder tryptic digestion at a nearby cleavage site.

    • Solution: Consider using a different protease in combination with or as an alternative to trypsin.[10]

  • Ambiguous Fragmentation: The Z-Pra-OH side chain might undergo unusual fragmentation patterns.

    • Solution: Employ alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) to generate complementary fragment ions that can aid in confident identification.[20]

Conclusion

The successful engineering of proteins with novel functionalities through the incorporation of non-canonical amino acids like Z-Pra-OH is a multi-step process that culminates in rigorous analytical validation. LC-MS, particularly the bottom-up proteomics approach, provides an unparalleled level of detail to confirm the precise incorporation of Z-Pra-OH. By understanding the principles behind the experimental choices, following a robust protocol, and being aware of potential challenges, researchers can confidently validate their engineered proteins and accelerate their research and development efforts.

References

  • Alphalyse. (n.d.). Sample Preparation for Protein Quantification by LC MS/MS.
  • Angel, T. E., et al. (2022). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. Retrieved from [Link]

  • Adhikari, K., et al. (2022). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 18). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • Wikipedia. (n.d.). Bottom-up proteomics. Retrieved from [Link]

  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, September 21). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • He, Z., et al. (2023). Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PLoS Biology. Retrieved from [Link]

  • iNClusive. (2023, November 20). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Retrieved from [Link]

  • NIH. (n.d.). Overview and Considerations in Bottom-Up Proteomics. Retrieved from [Link]

  • ACS Publications. (2025, May 16). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Retrieved from [Link]

  • ACS Publications. (2024, November 14). Noncanonical Amino Acid Incorporation in Animals and Animal Cells. Retrieved from [Link]

  • NIH. (n.d.). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow for LC-MS-based global proteomics. Retrieved from [Link]

  • NIH. (2019, May 22). Non-canonical amino acid labeling in proteomics and biotechnology. Retrieved from [Link]

  • Longdom Publishing. (2022, March 28). A Brief Note on Bottom-Up Proteomics. Retrieved from [Link]

  • ACS Measurement Science Au. (2024, June 4). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. Retrieved from [Link]

  • Aspect Analytics. (n.d.). Introduction to mass spectrometry data analysis. Retrieved from [Link]

  • ResearchGate. (2023, December 4). Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. Retrieved from [Link]

  • PLOS. (n.d.). Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells. Retrieved from [Link]

  • MDPI. (2022, June 17). DIA-Based Proteomic Analysis of Plasma Protein Profiles in Patients with Severe Acute Pancreatitis. Retrieved from [Link]

  • ORBi. (2022, November 4). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone. Retrieved from [Link]

  • PLOS Neglected Tropical Diseases. (2021, August 23). Proteomic analysis of serum samples of paracoccidioidomycosis patients with severe pulmonary sequel. Retrieved from [Link]

  • MetwareBio. (n.d.). Mastering Protein Mass Spectrometry Data Analysis Guide. Retrieved from [Link]

  • ACS Publications. (2025, September 3). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Retrieved from [Link]

  • Springer. (n.d.). Engineering Proteins Containing Noncanonical Amino Acids on the Yeast Surface. Retrieved from [Link]

  • Spectroswiss. (n.d.). SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. Retrieved from [Link]

  • PubMed. (n.d.). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Retrieved from [Link]

  • ACS Publications. (2024, July 3). Noncanonical Amino Acids in Biocatalysis. Retrieved from [Link]

  • NIH. (2021, December 27). Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells. Retrieved from [Link]

  • NIH. (2025, January 10). Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids. Retrieved from [Link]

  • PubMed. (2022, November 3). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone: Toward a Candidate Reference Measurement Procedure. Retrieved from [Link]

  • MDPI. (2025, November 26). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Retrieved from [Link]

  • ResearchGate. (2023, November 16). Proteomic analysis reveals changes in the proteome of human THP-1 macrophages infected with Paracoccidioides brasiliensis. Retrieved from [Link]

  • 農業部農業藥物試驗所. (n.d.). 利用LC-MS/MS 建立propyrisulfuron 於糙米中殘留分析方法. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Operational Guide: Personal Protective Equipment (PPE) and Handling Protocols for Z-Pra-OH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Risk Assessment

Z-Pra-OH (N-α-Cbz-L-propargylglycine, CAS: 869116-13-2) is a highly versatile, unnatural amino acid utilized extensively in advanced drug development[],[2]. Structurally, it features a carbobenzyloxy (Cbz) protecting group that effectively shields the amino moiety during condensation reactions, and a terminal alkyne side chain that serves as a critical anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[],[3].

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: researchers often base their Personal Protective Equipment (PPE) solely on the hazard profile of the dry amino acid powder. While solid Z-Pra-OH is a respiratory irritant and potential skin sensitizer, the true operational hazard emerges during solubilization . Unnatural amino acids must be dissolved in aggressive, highly penetrative solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to participate in solid-phase peptide synthesis (SPPS) or bioconjugation[4],[5]. Therefore, your PPE framework must be dictated by the solvent vehicle, not just the solute.

The Causality-Driven PPE Framework

To establish a self-validating safety system, PPE selection must directly address the chemical causality of the workflow.

Hand Protection (Context-Dependent)
  • Dry Powder Handling: Standard nitrile gloves (minimum 4 mil thickness) are sufficient for weighing solid Z-Pra-OH[4].

  • DMF / NMP Solubilization: DMF is a known teratogen and a potent dermal carrier. It will rapidly permeate standard nitrile, pulling dissolved Z-Pra-OH directly through the dermal barrier. Butyl rubber gloves (or double-gloving with heavy-duty nitrile, replaced every 15 minutes) are mandatory[4],[5].

  • DCM Solubilization: DCM is a highly volatile carcinogen that degrades nitrile polymers in under 10 minutes. When handling Z-Pra-OH in DCM, Viton™ or PVA (Polyvinyl Alcohol) gloves must be worn.

Respiratory & Body Protection
  • Ventilation: All handling must occur within a certified chemical fume hood (face velocity 0.4–0.6 m/s) to capture aerosolized particles and solvent vapors[4].

  • Body: A flame-resistant (FR) or 100% cotton lab coat with knit cuffs prevents wrist exposure.

  • Eyes: Chemical splash goggles (not standard safety glasses) are required to protect against solvent micro-splashes during vortexing or sonication[4].

Quantitative Data: PPE Specifications and Solvent Breakthrough

Summarizing the operational hazards into a clear matrix ensures rapid, accurate decision-making before initiating synthesis.

Chemical Agent / ContextPrimary Hazard ProfileRecommended Glove MaterialBreakthrough Time (ASTM F739)
Z-Pra-OH (Dry Solid) Respiratory irritant, potential sensitizerNitrile (Minimum 4 mil)> 480 minutes (Dry contact)
DMF / NMP (Solvent) Teratogen, systemic dermal carrierButyl Rubber> 480 minutes
DCM (Solvent) Volatile carcinogen, rapid polymer degradationViton™ or PVA> 240 minutes (Nitrile: < 10 mins)
Piperidine (20% in DMF) Corrosive, toxic base for deprotectionHeavy-duty Butyl> 480 minutes

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system; each step includes a mechanical or visual check to confirm safety and efficacy.

Phase 1: Pre-Operational Validation & Weighing
  • System Check: Verify the fume hood monitor displays a safe flow rate. Causality: Proper face velocity ensures fine Z-Pra-OH dust is captured before reaching the operator's breathing zone.

  • Static Neutralization: Use an anti-static ionizer (e.g., Zerostat gun) on the weigh boat and spatula. Causality: Unnatural amino acids carry significant static charges. Neutralizing the environment prevents the fine powder from "jumping," which causes mass inaccuracies and aerosol exposure.

  • Transfer: Weigh the required mass of Z-Pra-OH and transfer it into a sealable glass vial. Cap the vial before moving it away from the balance.

Phase 2: Solubilization (High-Risk Phase)
  • Glove Swap: Based on your solvent choice, upgrade your hand protection (Butyl for DMF; Viton for DCM).

  • Dissolution: Inject the solvent into the sealed vial via syringe, or open the vial deep within the fume hood to add solvent.

  • Visual Validation: Vortex the mixture until optically clear. Causality: Any undissolved Z-Pra-OH will clog the fluidic lines of automated peptide synthesizers or cause incomplete coupling.

Phase 3: CuAAC Click Chemistry Integration
  • Catalyst Addition: Introduce the azide counterpart and the Cu(I) catalyst to the Z-Pra-OH solution.

  • Oxidation Prevention: Add sodium ascorbate (typically 0.2 equivalents). Causality: The free amino acid skeleton of propargylglycine derivatives can inadvertently coordinate and deplete active Cu(I). Sodium ascorbate acts as a continuous reducing agent to maintain high Cu(I) concentrations, ensuring the click reaction proceeds efficiently without stalling[6].

Phase 4: Decontamination and Disposal
  • Waste Segregation: Segregate liquid waste strictly by solvent type. DCM-containing mixtures must go to Halogenated waste. DMF/NMP mixtures go to Non-Halogenated waste. Causality: Mixing halogenated and non-halogenated waste can trigger exothermic reactions and violates municipal incineration protocols.

  • Doffing: Doff outer gloves inside the fume hood to contain residual solvent vapors. Wash hands immediately with soap and water.

Visualizing the Operational Workflow

The following diagram maps the logical relationship between the physical state of Z-Pra-OH, the chosen solvent pathway, and the required PPE/Disposal outcomes.

ZPraOH_Workflow Start Z-Pra-OH Solid (Storage at 4°C) Weighing Weighing in Fume Hood PPE: Nitrile, Goggles, Lab Coat Start->Weighing SolventChoice Solubilization Phase (Select Carrier Solvent) Weighing->SolventChoice DMF DMF / NMP Require: Butyl Gloves SolventChoice->DMF DCM DCM Require: Viton Gloves SolventChoice->DCM Reaction SPPS Coupling or CuAAC Click Chemistry DMF->Reaction DCM->Reaction Waste Waste Segregation Reaction->Waste Halogenated Halogenated Waste (DCM mixtures) Waste->Halogenated NonHalogenated Non-Halogenated Waste (DMF/NMP mixtures) Waste->NonHalogenated

Operational workflow for Z-Pra-OH: PPE selection dictated by solvent pathways.

References[1] CBZ-Amino Acids - BOC Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa1XZc4hZ9izujeCunQr0O_HvWg6HiMbbZyJv3JVvaFOJubdeMK-Rsx-53gzj8jMlCsCMhkXnn775XCoGqQIBZowOEVtibrcg_A5AMBrHqGd2rK1e4PTQgBZupkbho467rLLo0FVn8a1fdneIOHfIG89ihKitj0A2TcWBkrUj5bg==[2] CAS RN 869116-13-2 | Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlf77C1kYFg6uApu-_FGX9jrowJszfWHSqcrOMgHskUsDLnvI7FutwH3yhY1jHftIOxiwVn8p52fQrg_k2FxlU1AbQEIrwvZJspEFjoajfKkzVKKDnBqdVpU6IqbFZMMD1bADgtXK8MZpXmDJrl2-_nA==[4] Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzxJKkbzgUWCdxH6QeE3EYVjWNQ6dp3h1HUwzzgPLWzFLlExtvTflYyVFP7tdFepqRE_zFIOmRrfIKj_MJfjY29mgzXdRcGfBTEaG4Aqf-zOtyKrikc2gN4_nVR0k-POQipqifoy1en5cKg7EzuOmunVv7buwZ6BIcmcq85fJE_bPIpBQbEue2oa-YuUsB7nYBtANWKvHaPbtTHjeH2LrAa9s5LH9mpKaT0X88K5KT4hPTMSs=[3] Unusual Amino Acids: Propargylglycine (Pra) | LifeTein Peptide Blog.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtaK2w9aUlmbamIhKRKsjHHPI5T3CtSjuadGbcSCuzMpZc7yZmNLnua2PJxissziWf4uMUPnrPoWWFMufArq6Lu_61I4EsKAMVsYbq2esCBMHeUGd0PrWGclxxmIjsbvoNFvVI7s6Rc1-obmq3gzyKfmqoKenOpnKirGg7yQd7O8xJ[6] quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click - clockss.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLCKiwjyDeKpzk8Xq6CWaf_R5HMJzgbAchEasCkp6jZkA3b4MgJCWb4IByNQx4pDC_mfMb85KPA0EG-9uqxL2WnP9PgIQAiKIPmW2w4kcH9cJpxXmt7QXv8uGLhiBbb4AZ5clFCwc8XuXxlKvTRE_C-w_2J_PDW4QI1GLwzXwpJF8MoXCWAbvD-apjj25[5] Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGetl2R0ODG4G1x6TwN51l-EIobB1n2_g6DZOjfpZGENlC89icJCgraugH2QxZ4u6f0zFIB43gnBne4PJI_R_0daTKjCjVRbAsOJTuxr3a_FhXZvt27Fuvam1awEZeH3baavrkbXgUwVeQ7-aI=

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pra-OH
Reactant of Route 2
Reactant of Route 2
Z-Pra-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.